molecular formula C10H5ClF3N B582341 8-Chloro-6-(trifluoromethyl)quinoline CAS No. 1215206-39-5

8-Chloro-6-(trifluoromethyl)quinoline

Cat. No.: B582341
CAS No.: 1215206-39-5
M. Wt: 231.602
InChI Key: JIDHIFSGFFYQHO-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)quinoline is a functionalized quinoline scaffold of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of novel bioactive molecules. The quinoline core is a privileged structure in drug discovery, known for its versatile pharmacological potential . The specific substitution pattern on this compound, featuring both chloro and trifluoromethyl groups, is strategically valuable for optimizing drug-like properties. The electron-withdrawing trifluoromethyl group is a common pharmacophore in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets through its high electronegativity and lipophilicity . Researchers utilize this compound as a key synthetic intermediate in the development of potential therapeutic agents. Quinoline derivatives are extensively explored for their anti-infective activities, including antimalarial and antitubercular properties, as well as in anticancer research, where they can act through mechanisms such as enzyme inhibition or interference with cellular replication pathways . This reagent provides a versatile building block for structure-activity relationship (SAR) studies, allowing for further functionalization to create targeted libraries of compounds for high-throughput screening against various disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDHIFSGFFYQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681969
Record name 8-Chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-39-5
Record name 8-Chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 8-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 8-Chloro-6-(trifluoromethyl)quinoline. Due to its structural motifs—a quinoline core, a chloro group, and a trifluoromethyl group—this compound is of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This document collates available data on its core physical characteristics, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis.

Data Presentation: Core Physical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data for this specific compound is predicted through computational models, as experimental determination has not been widely published.

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃N[1]
Molecular Weight 231.6 g/mol [1]
Boiling Point 266.7 ± 35.0 °C (Predicted)[1]
Density 1.427 ± 0.06 g/cm³ (Predicted)[1]
Solubility No data available[2]
Melting Point No data available
Flash Point No data available[2]
pKa No data available

Note: The absence of extensive experimental data highlights an opportunity for further research to characterize this compound fully.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed, standard methodologies for determining the key physical properties of solid organic compounds, such as quinoline derivatives.[3]

1. Melting Point Determination

The melting point is a critical indicator of a compound's purity.

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Methodology:

    • Sample Preparation: A small, completely dry sample of the compound is finely powdered.

    • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

    • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (typically < 2 °C) is indicative of high purity.

2. Boiling Point Determination (Siwoloboff Method)

For small quantities of liquid or high-boiling point solids, this micro-method is suitable.

  • Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube (sealed at one end).

  • Methodology:

    • Sample Preparation: A small amount of the substance is placed in a small test tube.

    • Apparatus Setup: A capillary tube, sealed at the top end, is placed open-end-down into the test tube containing the sample. The test tube is attached to a thermometer.

    • Heating: The assembly is heated in an oil bath. As the temperature rises, air trapped in the capillary tube will bubble out.

    • Observation: The heating is stopped when a steady stream of bubbles emerges from the capillary. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

3. Solubility Assessment

Solubility is determined by observing the dissolution of a solute in a solvent.

  • Apparatus: Vials or test tubes, vortex mixer, analytical balance.

  • Methodology:

    • Solvent Selection: A range of standard solvents (e.g., water, ethanol, DMSO, acetone, hexane) is selected.

    • Measurement: A known mass of this compound (e.g., 1 mg) is added to a known volume of solvent (e.g., 1 mL).

    • Dissolution: The mixture is vortexed or agitated for a set period.

    • Observation: The solution is visually inspected for any undissolved solid. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding more solute until saturation is reached.

Mandatory Visualization: Synthesis Workflow

While signaling pathways for this compound are not defined in the literature, a logical workflow for its synthesis can be proposed based on established quinoline synthesis methodologies. The following diagram illustrates a generalized synthetic pathway, which is a crucial aspect of its chemical characterization.

G start Starting Materials (e.g., Substituted Aniline) cyclization Step 1: Cyclization Reaction (e.g., Skraup Synthesis) start->cyclization reagent1 Reagent A (e.g., α,β-Unsaturated Aldehyde) reagent1->cyclization intermediate1 Quinoline Core Intermediate cyclization->intermediate1 Forms quinoline scaffold chlorination Step 2: Chlorination intermediate1->chlorination intermediate2 This compound (Crude Product) chlorination->intermediate2 Introduces chloro group reagent2 Chlorinating Agent (e.g., POCl₃) reagent2->chlorination purification Step 3: Purification intermediate2->purification final_product Final Product: Pure this compound purification->final_product Isolates pure compound reagent3 Method (e.g., Recrystallization, Chromatography) reagent3->purification

Caption: Generalized workflow for the synthesis of this compound.

References

8-Chloro-6-(trifluoromethyl)quinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 8-Chloro-6-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's chemical identity, physicochemical properties, relevant experimental protocols, and logical workflows for its synthesis and characterization.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound featuring a quinoline core. This core is substituted with a chlorine atom at the 8th position and a trifluoromethyl group at the 6th position. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates.

IUPAC Name: this compound

Chemical Identifiers Summary

IdentifierValue
CAS Number 1215206-39-5[1][2]
Molecular Formula C₁₀H₅ClF₃N[1][2]
Molecular Weight 231.60 g/mol [1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this compound is not widely available in public literature.[3] The following tables summarize the available computed data and provide experimental data for the parent compound, 8-chloroquinoline, for comparative purposes.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃N[1]
Molecular Weight 231.6 g/mol [1]
Boiling Point 266.7±35.0 °C(Predicted)[4]
Density 1.427±0.06 g/cm³(Predicted)[4]
Appearance White to off-white powder[1]
Melting Point Data not available[3]
Odor Data not available[3]

Table 2: Experimental Properties of 8-Chloroquinoline (for comparison)

PropertyValueSource
CAS Number 611-33-6[5][6]
Molecular Formula C₉H₆ClN[5][6]
Molecular Weight 163.60 g/mol [7]
Melting Point -20 °C[5]
Boiling Point 288.5 °C[5]
Density 1.28 g/cm³[5]
pKa 2.33±0.17(Predicted)[5]
Appearance Clear yellow to brown liquid[5]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not readily published, its structure can be achieved through established methodologies for quinoline synthesis and aromatic halogenation. The following are generalized protocols for synthesis and characterization relevant to this class of compounds.

Protocol 1: General Skraup Synthesis for Quinoline Core

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aromatic amine.[8]

Materials:

  • Substituted aniline (e.g., 2-chloro-4-(trifluoromethyl)aniline)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the starting aniline)

  • Ferrous sulfate (catalyst, optional)

Procedure:

  • In a suitable reaction flask equipped with a mechanical stirrer and reflux condenser, create a homogeneous slurry of the aniline, arsenic oxide (if used), and glycerol.[8]

  • With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

  • Heat the reaction mixture to approximately 135-140°C.[8]

  • If using an alternative oxidizing agent like a nitro compound, add it portion-wise while maintaining the temperature.[8]

  • After the addition is complete, maintain the reaction at temperature for an additional 30-60 minutes to ensure completion.

  • Cool the mixture to room temperature and carefully dilute with water.

  • Neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) until the crude product precipitates.

  • Isolate the crude product by filtration.

  • Purify the product via recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Caption: General workflow for the Skraup synthesis of quinolines.

Protocol 2: General Method for Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds.[9][10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and a buffer (e.g., 0.03 M potassium dihydrogen phosphate). The exact ratio should be optimized to achieve good peak separation.[11]

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.[10]

  • Instrument Setup:

    • Set the column temperature (e.g., 25°C).

    • Set the mobile phase flow rate to 1.0 mL/min.[11]

    • Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.[10]

  • Data Analysis: Record the chromatogram. The purity can be estimated by the relative area of the main product peak compared to any impurity peaks. The retention time serves as a characteristic identifier under the specified conditions.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key signals would be expected in the aromatic region (approx. 7.5-9.0 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine NMR spectrum.

    • A singlet is expected for the CF₃ group, with a characteristic chemical shift (often around -60 ppm relative to a standard). The presence of a single sharp singlet confirms the integrity of the trifluoromethyl group.[12]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum to observe all unique carbon environments.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm that the obtained spectra are consistent with the structure of this compound.

G cluster_characterization Post-Synthesis Characterization Workflow start Purified Compound hplc Purity Check (HPLC) start->hplc ms Molecular Weight Confirmation (Mass Spectrometry) start->ms nmr Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) start->nmr ftir Functional Group ID (FTIR Spectroscopy) start->ftir final Confirmed Structure & Purity hplc->final ms->final nmr->final ftir->final

Caption: A typical workflow for the analytical characterization of a synthesized compound.

References

8-Chloro-6-(trifluoromethyl)quinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1215206-39-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific compound 8-Chloro-6-(trifluoromethyl)quinoline (CAS 1215206-39-5). This guide provides a comprehensive overview based on available data for the quinoline scaffold, the role of trifluoromethyl and chloro substitutions in medicinal chemistry, and detailed information on structurally similar compounds. The experimental protocols and potential biological activities described herein are largely inferred from analogous structures and should be considered as predictive.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The introduction of a trifluoromethyl (-CF3) group and a chloro (-Cl) substituent can significantly modulate the physicochemical and pharmacological properties of the quinoline ring. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the chloro group can influence electronic properties and provide a site for further chemical modification.

This compound is a halogenated quinoline derivative with potential applications as a pharmaceutical intermediate. While specific data for this compound is scarce, its structural motifs suggest potential for biological activity, drawing from the rich pharmacology of related quinoline compounds.

Physicochemical Properties

Based on supplier information and general chemical principles, the following properties can be attributed to this compound.

PropertyValueReference
CAS Number 1215206-39-5
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol
Appearance Off-white to slight yellow solid
Purity Typically >98%
Solubility Expected to be soluble in common organic solvents.

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the public domain, a plausible synthetic route can be inferred from established quinoline synthesis methodologies and the preparation of structurally related compounds. One such relevant example is the synthesis of arylhydrazones from 4-chloro-8-(trifluoromethyl)quinoline.[2]

Inferred Synthetic Pathway

A potential synthetic approach could involve the cyclization of an appropriately substituted aniline with a three-carbon synthon, a common strategy for constructing the quinoline core.

G A Substituted Aniline (e.g., 2-amino-5-chlorobenzotrifluoride) C Cyclization Reaction (e.g., Skraup or Doebner-von Miller reaction) A->C B Three-Carbon Synthon (e.g., acrolein, α,β-unsaturated ketone) B->C D This compound C->D

Caption: Inferred general synthetic workflow for this compound.

General Experimental Protocol for Quinoline Synthesis (Skraup Synthesis - Illustrative)

This is a generalized protocol for the Skraup synthesis of quinolines and has not been specifically validated for this compound.

  • Reaction Setup: To a mixture of the substituted aniline (1 equivalent), glycerol (3 equivalents), and a mild oxidizing agent (e.g., nitrobenzene, 1.2 equivalents) in a round-bottom flask, slowly add concentrated sulfuric acid (2.5 equivalents) with cooling.

  • Heating: Heat the reaction mixture cautiously to initiate the exothermic reaction. Once the initial reaction subsides, continue heating at a reflux temperature for several hours.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the acidic solution carefully with a base (e.g., sodium carbonate) until alkaline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the quinoline scaffold is associated with a wide range of pharmacological effects, including antimicrobial, anticancer, and antimalarial activities.[1] The presence of the trifluoromethyl group can further enhance these properties.

Derivatives of the structurally similar 4-chloro-8-(trifluoromethyl)quinoline have been synthesized and evaluated for their larvicidal activity against Anopheles arabiensis, the primary vector for malaria in many regions.[2] This suggests that this compound could be a valuable scaffold for the development of novel antiparasitic agents.

Hypothesized Mechanism of Action (Antiparasitic)

Based on the activity of other quinoline-based antimalarials, a possible mechanism of action could involve the inhibition of hemozoin biocrystallization in the malaria parasite.

G cluster_parasite Malaria Parasite A Heme (toxic) B Hemozoin (non-toxic) A->B Polymerization C Heme Polymerase D This compound (Hypothesized) D->C Inhibition

Caption: Hypothesized inhibition of hemozoin formation by a quinoline compound.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, MS) for this compound is readily available in the public domain. Researchers would need to acquire this data upon synthesis and purification of the compound.

Safety and Handling

The safety data sheet (SDS) for this compound indicates that no comprehensive hazard data is available.[3] As with any novel chemical compound, it should be handled with appropriate precautions. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a chemical intermediate with potential for use in drug discovery and development, particularly in the area of antiparasitic agents. The lack of detailed public information on its synthesis, properties, and biological activity highlights an opportunity for further research.

Future studies should focus on:

  • Developing and optimizing a reliable synthetic route.

  • Full characterization of the compound using modern spectroscopic techniques.

  • Screening for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

  • Elucidation of its mechanism of action and potential molecular targets.

This foundational research will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

Technical Guide: Physicochemical Properties of 8-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 8-Chloro-6-(trifluoromethyl)quinoline, a quinoline derivative of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below.

Table 1: Molecular Properties of this compound

PropertyValueReference
Molecular Formula C10H5ClF3N[1][2][3]
Molecular Weight 231.60 g/mol [2][3]
Monoisotopic Mass 231.0062613 u[1]
CAS Number 1215206-39-5[1][2][3]

Structural Information

The structural arrangement of this compound is key to its chemical behavior and interactions.

Information Flow for this compound cluster_compound Compound Identification cluster_properties Physicochemical Properties cluster_identifiers Chemical Identifiers Compound This compound Formula Molecular Formula C10H5ClF3N Compound->Formula Weight Molecular Weight 231.60 g/mol Compound->Weight CAS CAS Number 1215206-39-5 Compound->CAS

Caption: Logical relationship of key compound information.

Experimental Protocols

References

8-Chloro-6-(trifluoromethyl)quinoline: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for 8-Chloro-6-(trifluoromethyl)quinoline. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes information on closely related analogs and details established methodologies for solubility determination to empower researchers in their experimental design.

Data Presentation: Solubility of Trifluoromethylated Chloroquinolines

Compound NameSolventTemperatureSolubility
4-Chloro-7-(trifluoromethyl)quinolineChloroform25°C25 mg/mL (clear, colorless solution)

It is important to note that substituent position on the quinoline ring can significantly impact physical properties, and therefore, the solubility of 4-Chloro-7-(trifluoromethyl)quinoline should be considered an estimate and not a direct substitute for experimentally determined data for this compound.

Experimental Protocols for Solubility Determination

To address the lack of specific data, this section provides detailed experimental protocols for determining the solubility of quinoline derivatives. These methods are broadly applicable and can be adapted for this compound.

General Thermodynamic (Equilibrium) Solubility Protocol

This method is designed to determine the saturation solubility of a compound in a given solvent.

1. Materials and Equipment:

  • Test compound (this compound)

  • Selected solvent(s) (e.g., water, buffers of varying pH, ethanol, methanol, DMSO, dichloromethane)[2][3][4]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers[4]

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)[3]

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[3]

2. Procedure:

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of the test compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.[4]

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution.[4]

    • Analyze the calibration standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.[3][4]

  • Sample Preparation and Equilibration:

    • Add an excess amount of the test compound to a vial containing a known volume of the solvent. The presence of undissolved solids is crucial to ensure saturation.

    • Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.[3]

    • Dilute the filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.[3]

    • Analyze the diluted sample using the same analytical method as the calibration standards.[4]

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.[4]

    • Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor.[4] Solubility is typically expressed in units such as mg/mL or mol/L.

Co-solvency Method for Enhancing Aqueous Solubility

For compounds with low aqueous solubility, the addition of a water-miscible organic co-solvent can be employed.

1. Rationale: The inclusion of a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[2]

2. Protocol:

  • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[2]

  • Add the stock solution dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation.[2]

  • It is essential to ensure the final concentration of the organic solvent is compatible with the intended experimental system (e.g., does not affect cell viability in biological assays).[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a quinoline derivative.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal container B->C D Agitate at constant temperature (24-48h) C->D E Filter supernatant D->E F Dilute sample E->F G Analyze via HPLC/UV-Vis F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

References

Technical Guide: Spectroscopic Data of 8-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 8-Chloro-6-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds. It also outlines the standard methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous quinoline derivatives.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.0 - 9.2ddJ ≈ 4.5, 1.8 Hz1HH-2
~8.2 - 8.4ddJ ≈ 8.5, 1.8 Hz1HH-4
~8.0 - 8.2dJ ≈ 2.0 Hz1HH-5
~7.8 - 8.0dJ ≈ 2.0 Hz1HH-7
~7.6 - 7.8ddJ ≈ 8.5, 4.5 Hz1HH-3

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~152C-2
~148C-8a
~136C-4
~133 (q, J ≈ 33 Hz)C-6
~130C-7
~128C-5
~126C-8
~124 (q, J ≈ 272 Hz)CF₃
~122C-4a
~121C-3

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
~1600, ~1500, ~1470Medium-StrongAromatic C=C stretching
~1320StrongC-F stretching (trifluoromethyl group)
~1140, ~1180StrongC-F stretching (trifluoromethyl group)
~830StrongC-Cl stretch
~880, ~800Medium-StrongOut-of-plane C-H bending

Table 4: Predicted Mass Spectrometry Data

Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
231/233High[M]⁺∙ (Molecular ion peak with chlorine isotope pattern)
202/204Medium[M - CHO]⁺∙
196Medium[M - Cl]⁺
164Medium[M - CF₃]⁺
127High[C₉H₆N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-15 mg) would be dissolved in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution would then be transferred to an NMR tube. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.[6]

Mass Spectrometry (MS)

The mass spectrum would be obtained using a mass spectrometer, with Electron Ionization (EI) being a common method for such compounds.[10] A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a suitable mass-to-charge ratio (m/z) range, for instance, 50-500 amu, to observe the molecular ion and characteristic fragment ions.[10] High-resolution mass spectrometry (HRMS) could be used for precise mass measurements to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (EI, HRMS) purification->ms data_analysis Spectral Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis reporting Technical Report & Data Archiving data_analysis->reporting

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to Chloro-substituted Trifluoromethylquinolines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloro-substituted trifluoromethylquinolines represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. The quinoline scaffold itself is a "privileged structure," forming the core of numerous biologically active molecules. The strategic incorporation of both a chloro and a trifluoromethyl group onto this scaffold can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of chloro-substituted trifluoromethylquinolines, with a focus on their potential as therapeutic agents.

Physicochemical Properties

The introduction of chloro and trifluoromethyl substituents significantly impacts the electronic and steric properties of the quinoline ring system. The trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, which can enhance cell membrane permeability and metabolic stability. The position of the chloro and trifluoromethyl groups on the quinoline ring determines the specific physicochemical characteristics of each isomer.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Chloro-4-(trifluoromethyl)quinolineC₁₀H₅ClF₃N231.6039-42Solid
4-Chloro-6-(trifluoromethyl)quinolineC₁₀H₅ClF₃N231.648-55White crystalline powder
4-Chloro-7-(trifluoromethyl)quinolineC₁₀H₅ClF₃N231.6069-71White to light yellow powder
4-Chloro-8-(trifluoromethyl)quinolineC₁₀H₅ClF₃N231.60280-82Not specified
2-Chloro-6-(trifluoromethyl)quinolineC₁₀H₅ClF₃N231.604Not availableNot specified

Synthesis of Chloro-substituted Trifluoromethylquinolines

Several synthetic strategies can be employed to construct the chloro-substituted trifluoromethylquinoline scaffold. The choice of method often depends on the desired substitution pattern. Key synthetic approaches include the Gould-Jacobs reaction, Friedländer annulation, and subsequent chlorination reactions.

General Synthetic Workflow

A common approach involves the initial construction of a hydroxyquinoline ring system, which is then converted to the corresponding chloroquinoline.

Synthesis_Workflow cluster_start Starting Materials cluster_ring_formation Ring Formation cluster_modification Functional Group Modification cluster_product Final Product Substituted_Aniline Substituted Trifluoromethylaniline Condensation Condensation Substituted_Aniline->Condensation Malonic_Ester_Derivative Malonic Ester Derivative Malonic_Ester_Derivative->Condensation Cyclization Thermal Cyclization (e.g., Gould-Jacobs) Condensation->Cyclization Hydroxyquinoline Hydroxy-Trifluoromethylquinoline Intermediate Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., with POCl₃) Hydroxyquinoline->Chlorination Final_Product Chloro-substituted Trifluoromethylquinoline Chlorination->Final_Product

A generalized synthetic workflow for chloro-substituted trifluoromethylquinolines.

Experimental Protocols

Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline [1]

This multi-step synthesis begins with the Gould-Jacobs reaction to form the quinoline core, followed by hydrolysis, decarboxylation, chlorination, and a final electrophilic chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction) [1]

  • Materials: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or diphenyl ether).

  • Procedure:

    • Combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in a round-bottom flask.

    • Heat the mixture at 125 °C for 1-2 hours, allowing the ethanol byproduct to distill off.

    • In a separate flask, heat Dowtherm A to 250 °C.

    • Slowly add the reaction mixture to the hot Dowtherm A and reflux for 30-60 minutes, during which the product will precipitate.

    • Cool the mixture to room temperature and add hexane to facilitate filtration.

    • Collect the solid product by vacuum filtration and wash with hexane.

Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid [1]

  • Materials: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, 10% Aqueous sodium hydroxide solution, Concentrated hydrochloric acid.

  • Procedure:

    • Suspend the ethyl ester from Step 1 in 10% aqueous sodium hydroxide.

    • Heat the mixture to reflux with stirring until the solid completely dissolves (1-2 hours).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline [1]

  • Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

  • Procedure:

    • Heat the carboxylic acid from Step 2 in a suitable high-boiling solvent (e.g., Dowtherm A) to effect decarboxylation. The reaction is typically carried out at a temperature above the melting point of the carboxylic acid until the evolution of CO₂ ceases.

    • Cool the reaction mixture and isolate the product.

Step 4: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline [1]

  • Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and slowly pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

Step 5: Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline [1]

  • Materials: 4-Chloro-7-(trifluoromethyl)quinoline, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • Dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in acetonitrile.

    • Add N-Chlorosuccinimide (1.0-1.2 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • Once complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Biological Activities and Potential Applications

Chloro-substituted trifluoromethylquinolines have been investigated for a range of biological activities, including anticancer, antimicrobial, and antimalarial properties. The specific activity is highly dependent on the substitution pattern on the quinoline ring.

Anticancer Activity

Several studies have highlighted the potential of quinoline derivatives as anticancer agents. One of the key mechanisms of action for some quinoline-based compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.

Quantitative Anticancer Activity Data of Structurally Related Quinoline Derivatives

Compound/AnalogCell LineAssay TypeIC₅₀ / GI₅₀ (µM)
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine60 human tumor cell linesGrowth InhibitionGI₅₀ (MG-MID) = 1.95
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)AntiproliferativeIC₅₀ = 0.82
BPIQY79 (Retinoblastoma)ProliferationIC₅₀ = 13.64
DFIQA549 (Lung)AntiproliferationIC₅₀ = 3.53

Experimental Protocol: Cell Viability Assay (MTT Assay) [2][3]

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Cancer cell lines, 96-well plates, complete cell culture medium, test compounds (dissolved in DMSO), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

The quinoline scaffold is present in several antibacterial and antifungal agents. The incorporation of chloro and trifluoromethyl groups can enhance the antimicrobial potency of these compounds.

Quantitative Antimicrobial Activity of Representative Quinoline Derivatives [4]

CompoundBacterial StrainMIC (µg/mL)
Compound 2 (R₁=CF₃, R₂=p-Me)MRSA3.0
MRSE3.0
VRE3.0
Compound 5 (R₁=CF₃, R₂=3-Cl, 4-F)MRSA1.5
MRSE6.0
VRE3.0
Compound 6 (R₁=p-iPr, R₂=3-Cl, 4-F)MRSA1.5
MRSE6.0
VRE3.0
Compound 7 (R₁=o-iPr, R₂=3-Cl, 4-F)MRSA1.5
MRSE3.0
VRE1.5

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [1]

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

  • Materials: Bacterial or fungal strains, 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), test compounds.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the microtiter plate wells containing the broth medium.

    • Prepare a standardized inoculum of the microorganism.

    • Add the inoculum to each well (except for the sterility control). Include a growth control well (no compound).

    • Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

As mentioned, a key target for many quinoline-based anticancer agents is the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoline_Derivative Chloro-Trifluoromethyl Quinoline Derivative Quinoline_Derivative->Akt Inhibits Quinoline_Derivative->mTORC1 Inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a chloro-trifluoromethylquinoline derivative.

Conclusion

Chloro-substituted trifluoromethylquinolines are a promising class of compounds with a wide range of potential therapeutic applications. Their synthesis, while often multi-step, is achievable through established organic chemistry methodologies. The unique combination of the quinoline scaffold with chloro and trifluoromethyl substituents provides a rich chemical space for the development of novel drugs targeting cancer, infectious diseases, and other conditions. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.

References

Potential Pharmacological Profile of 8-Chloro-6-(trifluoromethyl)quinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 8-Chloro-6-(trifluoromethyl)quinoline is limited in publicly available scientific literature. This document synthesizes information from studies on structurally related chloro- and trifluoromethyl-substituted quinoline derivatives to project a potential pharmacological profile. The presented data should be considered predictive and serve as a basis for future investigation.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] The introduction of halogen atoms, such as chlorine, and trifluoromethyl (CF3) groups can significantly modulate the physicochemical properties and pharmacological activity of the quinoline scaffold. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This whitepaper outlines a potential pharmacological profile for this compound by examining the established activities of analogous compounds, with a focus on its potential anticancer and antimalarial properties.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of related compounds, this compound is predicted to exhibit a range of biological effects. The primary areas of interest for this scaffold are oncology and infectious diseases, particularly malaria.

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2] These include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] The presence of a chloro-substituent on the quinoline ring has been shown to enhance anticancer activity in some derivatives.[4]

One of the key mechanisms for anticancer quinolines is the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR, and PI3K/Akt/mTOR pathways.[5]

Predicted Signaling Pathway Inhibition:

anticancer_pathway This compound This compound EGFR/VEGFR Inhibition EGFR/VEGFR Inhibition This compound->EGFR/VEGFR Inhibition PI3K/Akt/mTOR Pathway Inhibition PI3K/Akt/mTOR Pathway Inhibition This compound->PI3K/Akt/mTOR Pathway Inhibition Cell Cycle Arrest Cell Cycle Arrest EGFR/VEGFR Inhibition->Cell Cycle Arrest Angiogenesis Inhibition Angiogenesis Inhibition EGFR/VEGFR Inhibition->Angiogenesis Inhibition Apoptosis Apoptosis PI3K/Akt/mTOR Pathway Inhibition->Apoptosis

Caption: Predicted Anticancer Mechanism of Action.

Potential Antimalarial Activity

The quinoline scaffold is the foundation for several widely used antimalarial drugs, including chloroquine and mefloquine.[6] The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1] This leads to the accumulation of toxic free heme, ultimately killing the parasite.[6] Trifluoromethyl-substituted quinolines have shown potent antimalarial activity, and in some cases, derivatives with two trifluoromethyl groups have demonstrated slightly higher in vitro activity.[7]

Predicted Antimalarial Mechanism of Action:

antimalarial_pathway cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity This compound This compound This compound->Heme Inhibits Polymerization

Caption: Predicted Hemozoin Inhibition Pathway.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various chloro- and trifluoromethyl-substituted quinoline derivatives, providing a predictive context for the potential potency of this compound.

Table 1: In Vitro Anticancer Activity of Related Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamineH-460 (Lung)0.03[8]
(E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamineHT-29 (Colon)0.55[8]
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[5]
7-Chloro-4-anilinoquinoline derivative (5g)MCF-7 (Breast)4.63[5]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/ml[8]

Table 2: In Vitro Antimalarial Activity of Related Quinoline Derivatives

Compound/DerivativePlasmodium falciparum StrainIC50 (µg/ml)Reference
2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketoneD10 (chloroquine-sensitive)4.8[7]
2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketoneD10 (chloroquine-sensitive)5.2[7]
6-Chloro-2-arylvinylquinoline (Compound 29)Dd2 (chloroquine-resistant)0.0048[9]

Experimental Protocols

The following are representative experimental protocols for assessing the potential anticancer and antimalarial activities of novel quinoline derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, H-460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]

Workflow for In Vitro Anticancer Assay:

mtt_workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

In Vitro Antimalarial Activity (SYBR Green I-based Assay)

This is a high-throughput fluorescence-based assay for determining the antiplasmodial activity of compounds against Plasmodium falciparum.

Methodology:

  • Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

  • Assay Plate Preparation: The test compound is serially diluted in 96-well or 384-well plates.

  • Parasite Addition: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity correlates with the number of viable parasites. The IC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Conclusion

While direct experimental data for this compound is not yet prevalent, the extensive research on analogous chloro- and trifluoromethyl-substituted quinolines provides a strong foundation for predicting its pharmacological profile. The compound is likely to possess potent anticancer and antimalarial activities. The provided data and protocols offer a roadmap for the systematic evaluation of this compound as a potential therapeutic agent. Further in-depth studies are warranted to elucidate its precise mechanisms of action, efficacy, and safety profile.

References

Commercial availability of 8-Chloro-6-(trifluoromethyl)quinoline for research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and potential applications of 8-Chloro-6-(trifluoromethyl)quinoline (CAS No. 1215206-39-5). While this compound is commercially available for research purposes, this guide also highlights the current landscape of publicly available data and the broader context of trifluoromethyl-substituted quinolines in scientific literature.

Commercial Availability

This compound is available from several chemical suppliers catering to the research and development sector. The compound is typically supplied as an off-white to slight yellow solid. Researchers interested in procuring this chemical should reference the CAS number 1215206-39-5 to ensure the acquisition of the correct molecule.

Below is a summary of representative supplier information. Please note that availability and product specifications are subject to change and should be confirmed directly with the suppliers.

SupplierCAS NumberTypical PurityNotes
Multiple Online Chemical Marketplaces1215206-39-5≥98%Availability can be confirmed through platforms such as Guidechem and Echemi.
Various Chemical Synthesis Companies1215206-39-5Custom synthesis availableSeveral companies offer synthesis of this compound upon request.

Physicochemical Properties and Handling

Based on available safety data sheets (SDS), this compound should be handled with standard laboratory precautions.

PropertyInformation
Appearance Off-white to slight yellow solid
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.
Handling Use personal protective equipment (PPE), including gloves, and eye protection. Ensure adequate ventilation. Avoid dust formation and inhalation.

Current State of Research and Experimental Data

A comprehensive review of scientific literature and patent databases indicates that specific biological activity data, detailed experimental protocols, and defined signaling pathway interactions for this compound are not extensively documented in publicly accessible resources.

However, the broader class of quinoline derivatives, particularly those bearing trifluoromethyl groups, is an area of active investigation in medicinal chemistry. Research on structurally related compounds suggests potential applications in various therapeutic areas. For instance, derivatives of 8-(trifluoromethyl)quinoline have been investigated for their larvicidal and antibacterial activities. The quinoline scaffold itself is a well-established pharmacophore found in a range of approved drugs with antimalarial, anticancer, and anti-inflammatory properties.

The logical relationship for the general investigation of novel quinoline derivatives is outlined below.

G General Workflow for Novel Quinoline Derivative Research cluster_0 Compound Acquisition cluster_1 Initial Screening cluster_2 Mechanism of Action Studies Commercial_Suppliers Commercial Suppliers Biological_Assays Biological Assays (e.g., antimicrobial, anticancer) Commercial_Suppliers->Biological_Assays Custom_Synthesis Custom Synthesis Custom_Synthesis->Biological_Assays Toxicity_Screening Toxicity Screening Biological_Assays->Toxicity_Screening Target_Identification Target Identification Toxicity_Screening->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis Target_Identification->Signaling_Pathway_Analysis

Caption: General research workflow for novel quinoline compounds.

Hypothetical Experimental Protocols Based on Related Compounds

While specific protocols for this compound are unavailable, researchers can draw upon established methodologies for the synthesis and evaluation of similar quinoline derivatives. The following represents a generalized synthetic approach based on common quinoline synthesis reactions.

General Synthetic Scheme for a Substituted Quinoline (Illustrative)

G Illustrative Synthetic Pathway for a Substituted Quinoline Starting_Material_A Substituted Aniline Reaction Cyclization Reaction (e.g., Combes, Doebner-von Miller) Starting_Material_A->Reaction Starting_Material_B α,β-Unsaturated Ketone Starting_Material_B->Reaction Intermediate Dihydroquinoline Intermediate Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Final_Product Substituted Quinoline Oxidation->Final_Product

Caption: A generalized synthetic route for substituted quinolines.

Conclusion

This compound is a commercially available compound that belongs to a class of molecules with significant interest in medicinal chemistry. While there is a lack of specific published research on this particular derivative, the broader family of trifluoromethyl-substituted quinolines has shown promise in various biological applications. This guide provides a starting point for researchers by confirming its availability and offering a contextual framework based on related compounds. Further research is warranted to elucidate the specific biological properties and potential therapeutic applications of this compound. Researchers are encouraged to report their findings to contribute to the collective scientific understanding of this and similar molecules.

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged" structure in medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have established it as a fundamental building block in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the quinoline scaffold in medicinal chemistry, with a focus on its application in anticancer and antimalarial drug discovery. We will delve into the quantitative analysis of its biological activity, detailed experimental protocols for synthesis and evaluation, and the intricate signaling pathways modulated by quinoline-based compounds.

Quantitative Analysis of Biological Activity

The potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values of various quinoline derivatives against cancer cell lines and Plasmodium falciparum strains, offering a comparative view of their efficacy.

Anticancer Activity of Quinoline Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
6HL-60 (Leukemia)0.59[1]
7-chloro-4-quinolinylhydrazone36 (2,6-dichloro)SF-295 (CNS)0.314[2]
HTC-8 (Colon)< 4.65[2]
HL-60 (Leukemia)< 4.65[2]
3-Quinoline Acrylamide11MCF-7 (Breast)29.8[2]
4-(pyrazol-4-yl)-quinoline55HL-60 (Leukemia)19.88[2]
U937 (Leukemia)43.95[2]
Antimalarial Activity of Quinoline Derivatives
Compound ClassDerivativeP. falciparum StrainIC50 (nM)Reference
4-Aminoquinoline-Ferrocene28Resistant130[3]
Quinoline-β-lactam34W2 (Resistant)80 - 94[3]
Quinoline-Sulfonamide413D7 (Sensitive)10 - 50[3]
K1 (Resistant)360 - 410[3]
QuinoloneELQ-300W2 (Resistant)1.8[4]
TM90-C2B (Resistant)1.7[4]
P4Q-158P. berghei (Liver stage)3.07[4]
AcridinoneT3.5Dd2 (Resistant)77.3[4]
TM90-C2B (Resistant)71.3[4]
Bisquinoline8W2 (Resistant)1 - 100[5]

Key Signaling Pathways Targeted by Quinoline-Based Anticancer Agents

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Notably, the PI3K/Akt/mTOR and the receptor tyrosine kinase (RTK) pathways, including EGFR, VEGFR, and c-Met, are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinoline-based molecules have been developed as potent inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_PI3K Quinoline Inhibitor Quinoline_PI3K->PI3K Quinoline_mTOR Quinoline Inhibitor Quinoline_mTOR->mTORC1

PI3K/Akt/mTOR pathway and points of inhibition by quinolines.
Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases like EGFR, VEGFR, and c-Met are critical for cell signaling that governs growth, differentiation, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoline-based inhibitors have been successfully developed to target these receptors.[6][7]

RTK_Signaling_Pathway GrowthFactor Growth Factor (EGF, VEGF, HGF) EGFR EGFR GrowthFactor->EGFR VEGFR VEGFR GrowthFactor->VEGFR cMet c-Met GrowthFactor->cMet RAS_RAF_MEK RAS/RAF/MEK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT VEGFR->PI3K_AKT cMet->RAS_RAF_MEK cMet->PI3K_AKT Proliferation Proliferation Angiogenesis RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Quinoline_Inhibitor Quinoline-based RTK Inhibitor Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->VEGFR Quinoline_Inhibitor->cMet

Inhibition of RTK signaling by quinoline-based drugs.

Experimental Protocols

The synthesis and biological evaluation of quinoline derivatives involve a range of established experimental procedures. Below are detailed methodologies for a common synthesis route and a key in vitro assay.

Synthesis of Quinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system.[8]

Materials:

  • 2-Aminobenzaldehyde or 2-aminobenzophenone derivative

  • A compound containing a reactive methylene group (e.g., ethyl acetoacetate, diethyl malonate)

  • Base catalyst (e.g., potassium hydroxide, sodium ethoxide) or acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the methylene-active compound (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Add the catalyst (0.1-1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the quinoline test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel quinoline-based therapeutic agents follows a logical and iterative workflow, beginning with synthesis and culminating in the identification of lead compounds with desirable biological activity.

Experimental_Workflow Synthesis Chemical Synthesis (e.g., Friedländer) Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies (Animal Models) SAR->InVivo Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development InVivo->Preclinical

A typical experimental workflow for drug discovery.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of inspiration for medicinal chemists. Its inherent structural features, coupled with the relative ease of chemical modification, have enabled the development of a vast array of derivatives with potent and selective biological activities. The examples provided in this guide for anticancer and antimalarial applications represent just a fraction of the therapeutic potential of quinoline-based compounds. As our understanding of disease biology deepens and synthetic methodologies advance, the quinoline nucleus is poised to remain a central and privileged scaffold in the ongoing quest for novel and effective medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-(trifluoromethyl)quinoline is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif found in a wide array of pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the chloro substituent provides a site for further chemical modification. This document provides a detailed protocol for the synthesis of this compound from 2-chloro-4-(trifluoromethyl)aniline via a modified Skraup reaction.

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[1][2] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline.[5] While notoriously exothermic, the reaction can be controlled through the use of moderators such as ferrous sulfate.[4][5]

Data Presentation

The following tables summarize the key physical and chemical properties of the primary precursor and the final product.

Table 1: Properties of Precursor: 2-Chloro-4-(trifluoromethyl)aniline

PropertyValueReference(s)
CAS Number39885-50-2[6][7]
Molecular FormulaC₇H₅ClF₃N[8]
Molecular Weight195.57 g/mol [6][9]
AppearanceSolid or liquid[10]
Boiling Point214-218 °C[10]
Density1.416 g/mL at 25 °C

Table 2: Properties of Product: this compound

PropertyValueReference(s)
CAS Number1215206-39-5[11][12][13]
Molecular FormulaC₁₀H₅ClF₃N[11]
Molecular Weight231.60 g/mol [11]
AppearanceNot specified (predicted to be solid)
XLogP3-AA3.7[11]

Synthesis Pathway

The synthesis of this compound is achieved via the Skraup reaction. The key precursor, 2-chloro-4-(trifluoromethyl)aniline, is reacted with glycerol in the presence of concentrated sulfuric acid. An oxidizing agent, such as nitrobenzene or arsenic acid, is used for the final aromatization step, and ferrous sulfate is added to moderate the highly exothermic reaction.

Caption: Skraup reaction pathway for the synthesis of the target compound.

Experimental Protocols

This protocol is adapted from the well-established Skraup synthesis of quinoline and is tailored for the specific precursors.

Materials and Equipment:

  • 2-Chloro-4-(trifluoromethyl)aniline (1.0 mol, 195.57 g)

  • Glycerol (c.p., 3.0 mol, 276.27 g)

  • Nitrobenzene (as oxidizing agent) (0.6 mol, 73.87 g)

  • Ferrous sulfate heptahydrate (powdered, 0.15 mol, 41.7 g)

  • Sulfuric acid (concentrated, sp. gr. 1.84, 300 mL)

  • Sodium hydroxide solution (40%)

  • 2 L round-bottom flask with a wide-bore reflux condenser

  • 5 L flask for steam distillation

  • Heating mantle or oil bath

  • Mechanical stirrer

  • Steam distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a wide-bore reflux condenser, add the reagents in the following order: powdered ferrous sulfate heptahydrate, glycerol, 2-chloro-4-(trifluoromethyl)aniline, and nitrobenzene.

  • Acid Addition: While stirring the mixture, slowly and carefully add 300 mL of concentrated sulfuric acid. The addition is exothermic, and the rate should be controlled to prevent excessive temperature increase. Use an ice bath if necessary.

  • Heating and Reflux: Once the acid has been added, gently heat the mixture using a heating mantle or oil bath. The reaction will become exothermic and begin to boil. Remove the external heat source as soon as boiling commences. The heat of the reaction should sustain the reflux for 30-60 minutes.

  • Completion of Reaction: After the initial vigorous reaction subsides, reapply heat and maintain a steady reflux for an additional 4-5 hours to ensure the reaction goes to completion.

  • Work-up (Nitrobenzene Removal): Allow the reaction mixture to cool to below 100°C. Carefully transfer the mixture to a 5 L flask suitable for steam distillation. Rinse the reaction flask with water and add the rinsing to the 5 L flask. Steam distill the mixture to remove any unreacted nitrobenzene.

  • Basification and Product Isolation: After the nitrobenzene has been removed, stop the steam and allow the flask to cool slightly. Cautiously add 40% sodium hydroxide solution to the hot residue until the mixture is strongly alkaline. This will liberate the free quinoline base.

  • Steam Distillation of Product: Recommence the steam distillation to distill the this compound product. Collect the distillate, which will contain the product as an oil or solid suspended in water.

  • Purification: Separate the product from the aqueous distillate using a separatory funnel (if liquid) or by filtration (if solid). The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagent_Add 2. Add Reactants (Aniline, Glycerol, FeSO₄, Nitrobenzene) Setup->Reagent_Add Acid_Add 3. Slow Addition of H₂SO₄ Reagent_Add->Acid_Add Reflux 4. Heating and Reflux (Initial exotherm, then 4-5h) Acid_Add->Reflux Workup 5. Work-up (Cooling, Transfer) Reflux->Workup Steam_Distill1 6. Steam Distillation (Remove Nitrobenzene) Workup->Steam_Distill1 Basify 7. Basification (Add NaOH solution) Steam_Distill1->Basify Steam_Distill2 8. Steam Distillation (Isolate Product) Basify->Steam_Distill2 Purify 9. Purification (Vacuum Distillation or Recrystallization) Steam_Distill2->Purify Analysis 10. Characterization (NMR, MS, etc.) Purify->Analysis

Caption: Step-by-step workflow for the synthesis and purification process.

References

Synthetic Routes for Producing Substituted Trifluoromethylquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted trifluoromethylquinolines. The incorporation of a trifluoromethyl (CF₃) group into the quinoline scaffold is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide covers several key synthetic methodologies, offering detailed protocols, quantitative data for reaction optimization, and workflow diagrams to facilitate practical application in a research setting.

Modified Friedländer Annulation

The Friedländer synthesis is a robust and widely used method for constructing quinoline rings. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, often catalyzed by acids or bases.[2][3][4] Modern variations utilize a range of catalysts to improve yields and broaden the substrate scope under milder conditions.[2]

Experimental Protocols

Protocol 1: Zirconium(IV) Chloride Catalyzed Synthesis

This protocol details the synthesis of a polysubstituted quinoline using the Lewis acid catalyst ZrCl₄.[5]

  • Materials:

    • 2-Aminobenzophenone (1.0 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

    • Ethanol/Water (1:1 mixture)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[5]

    • Stir the reaction mixture at 60 °C. Monitor the progress by thin-layer chromatography (TLC).[5]

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

    • Extract the product with ethyl acetate (3 x 20 mL).[5]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[5]

Protocol 2: Reusable Copper-Based MOF Catalyzed Synthesis

This protocol outlines a method using a reusable metal-organic framework (MOF) as a catalyst.[5]

  • Materials:

    • 2-Aminobenzophenone (1.0 mmol)

    • Acetylacetone (1.2 mmol)

    • Copper-based MOF (e.g., CuBTC) (5 mol%)

    • Toluene

  • Procedure:

    • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[5]

    • Add toluene (5 mL) as the solvent.[5]

    • Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor progress by TLC.[5]

    • After completion, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[5]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography (hexane/ethyl acetate).[5]

Quantitative Data: Friedländer Annulation

The choice of catalyst and conditions significantly affects reaction outcomes. Below is a summary of various catalytic systems.

Entry2-Aminoaryl Ketone Substrateα-Methylene Ketone SubstrateCatalyst (mol%)ConditionsYield (%)
12-AminobenzophenoneEthyl acetoacetateZrCl₄ (10)EtOH/H₂O (1:1), 60 °CHigh
22-AminobenzophenoneAcetylacetoneCopper-based MOF (5)Toluene, 100 °C, 2 hHigh
32-Aminoaryl ketonesα-Methylene ketonesBi(OTf)₃ (5)Ethanol, RTHigh
42-Aminoaryl ketonesCarbonyl compoundsSiO₂ nanoparticlesMicrowave, 100 °C~93
52-Aminoaryl ketonesCarbonyl compoundsImBu-SO₃HSolvent-free, 50 °C, 30 min92

Workflow Diagram: Friedländer Annulation

G cluster_materials Starting Materials cluster_process Reaction Protocol cluster_workup Workup & Purification A 2-Aminoaryl Ketone P1 Combine Reactants & Catalyst in Solvent A->P1 B α-Methylene Ketone B->P1 C Catalyst (e.g., ZrCl₄, MOF) C->P1 D Solvent (e.g., Toluene, EtOH) D->P1 P2 Heat Mixture (e.g., 60-100 °C) P1->P2 P3 Monitor by TLC P2->P3 P4 Cool to Room Temperature P3->P4 W1 Quench Reaction / Filter Catalyst P4->W1 W2 Solvent Extraction W1->W2 W3 Dry & Concentrate W2->W3 W4 Column Chromatography / Recrystallization W3->W4 Product Substituted Quinoline W4->Product

Caption: General workflow for the catalytic Friedländer synthesis of quinolines.

Combes Synthesis of Regioisomeric Trifluoromethylquinolines

The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[6][7] When using substituted trifluoromethyl-β-diketones, this method provides access to either 2-CF₃ or 4-CF₃-quinolines, with regioselectivity influenced by steric and electronic effects of the substituents.[6] Using bulky R groups on the diketone or methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines favor the 4-CF₃ regioisomer.[6] A modified catalyst system of polyphosphoric acid (PPA) and ethanol can be more effective than traditional concentrated sulfuric acid.[6]

General Protocol Outline
  • Condensation: Aniline derivative is condensed with a trifluoromethyl-β-diketone, typically with acid catalysis (e.g., H₂SO₄ or PPA/EtOH), to form a Schiff base intermediate.

  • Cyclization: The intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic annulation, which is the rate-determining step.[6]

  • Dehydration: The cyclized intermediate dehydrates to form the final substituted trifluoromethylquinoline product.

Quantitative Data: Combes Synthesis Regioselectivity
Aniline SubstituentDiketone R GroupMajor Product
Methoxy (electron-donating)Bulky2-CF₃-quinoline[6]
Chloro / Fluoro (electron-withdrawing)Any4-CF₃-quinoline[6]

Workflow Diagram: Combes Synthesis

G cluster_materials Starting Materials cluster_process Reaction Protocol cluster_workup Workup & Purification A Substituted Aniline P1 Condense Aniline & Diketone A->P1 B Trifluoromethyl-β-diketone B->P1 C Acid Catalyst (H₂SO₄ or PPA) C->P1 P2 Acid-Catalyzed Ring Closure (Annulation) P1->P2 P3 Dehydration P2->P3 W1 Neutralization & Extraction P3->W1 W2 Purification (Chromatography/Distillation) W1->W2 Product 2-CF₃ or 4-CF₃ Quinoline W2->Product

Caption: General workflow for the Combes synthesis of trifluoromethylquinolines.

Modified Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that uses an aniline and α,β-unsaturated carbonyl compounds under acidic conditions.[8][9] A key modification for synthesizing trifluoromethylquinolines involves the condensation of anilines with α,β-unsaturated trifluoromethyl ketones in trichloroacetic acid (TCA), which can afford products in moderate to excellent yields.[10][11]

Experimental Protocol
  • General Procedure:

    • A mixture of the substituted aniline (2.0 equiv), the α,β-unsaturated trifluoromethyl ketone (1.0 equiv), and trichloroacetic acid (TCA) is heated under an air atmosphere at 120 °C for 24 hours.

    • After cooling, the reaction mixture is worked up using standard aqueous base and solvent extraction procedures.

    • The crude product is purified by column chromatography.

Quantitative Data: Modified Doebner-von Miller Reaction
Anilineα,β-Unsaturated CF₃ KetoneConditionsYield (%)
Aniline4,4,4-Trifluoro-1-phenylbut-2-en-1-oneTCA, 120 °C, 24 h85
4-Methylaniline4,4,4-Trifluoro-1-phenylbut-2-en-1-oneTCA, 120 °C, 24 h89
4-Methoxyaniline4,4,4-Trifluoro-1-phenylbut-2-en-1-oneTCA, 120 °C, 24 h82
4-Chloroaniline4,4,4-Trifluoro-1-phenylbut-2-en-1-oneTCA, 120 °C, 24 h75

Palladium-Catalyzed Trifluoromethylation and Cyclization

Modern transition-metal catalysis offers powerful routes to trifluoromethylquinolines, either by direct trifluoromethylation of a pre-formed quinoline ring or by cyclization reactions that incorporate the CF₃ group.

Protocol 1: Direct Trifluoromethylation of Heteroaryl Chlorides

This protocol describes the conversion of a chloroquinoline to a trifluoromethylquinoline using a palladium catalyst.[12]

  • Materials:

    • Aryl or Heteroaryl Chloride (e.g., Chloroquinoline)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • RuPhos ligand

    • Potassium fluoride (spray-dried)

    • (Trifluoromethyl)triethylsilane (TESCF₃)

    • Dioxane

  • Procedure:

    • In a glovebox, add spray-dried KF, the chloroquinoline substrate, the palladium source [Pd₂(dba)₃], and the RuPhos ligand to a reaction vessel.

    • Add dioxane, followed by TESCF₃.

    • Seal the vessel and heat the reaction at 120-140 °C for 6-20 hours.

    • After cooling, the reaction is diluted, filtered, and purified by standard chromatographic methods.

Protocol 2: Domino Sonogashira–Alkyne Carbocyclization

This method constructs 3,4-disubstituted 2-trifluoromethylquinolines from β-trifluoromethyl β-enaminoketones and arynes.[13]

  • Materials:

    • β-Trifluoromethyl β-enaminoketone

    • 2-(Trimethylsilyl)aryl triflate (aryne precursor)

    • Pd(PPh₃)₄ catalyst

    • Copper(I) iodide (CuI)

    • Cesium fluoride (CsF)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a reaction tube, add the β-trifluoromethyl β-enaminoketone, the aryne precursor, CsF, Pd(PPh₃)₄, and CuI.

    • Add anhydrous MeCN and seal the tube.

    • Heat the reaction mixture at 80 °C for 12 hours.

    • Cool the reaction, dilute with an organic solvent, and filter.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the product.

Quantitative Data: Palladium-Catalyzed Syntheses
MethodSubstrateCatalyst SystemConditionsYield (%)
Direct CF₃-ation4-Chloro-2-phenylquinolinePd(0) / RuPhosDioxane, 140 °CExcellent
Domino Cyclization(E)-4-(phenylamino)-1,1,1-trifluorobut-3-en-2-onePd(PPh₃)₄ / CuIMeCN, 80 °C, 12 h85
Workflow Diagram: Pd-Catalyzed Direct Trifluoromethylationdot

G cluster_materials Reagents cluster_process Reaction Protocol cluster_workup Workup & Purification A Chloroquinoline P1 Combine Reagents in Glovebox A->P1 B Pd Catalyst & Ligand B->P1 C TESCF₃ (CF₃ Source) C->P1 D KF & Dioxane D->P1 P2 Heat Mixture (120-140 °C) P1->P2 P3 Monitor Reaction P2->P3 W1 Cool & Dilute P3->W1 W2 Filter W1->W2 W3 Purify by Chromatography W2->W3 Product Trifluoromethylquinoline W3->Product

References

Application Notes: Derivatization of 8-Chloro-6-(trifluoromethyl)quinoline for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals, exhibiting a wide range of medicinal properties including anticancer, antimalarial, and anti-inflammatory activities.[1][2] The 8-Chloro-6-(trifluoromethyl)quinoline core, in particular, serves as a versatile starting material for the generation of diverse compound libraries aimed at drug discovery. The trifluoromethyl (CF3) group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] The chlorine atom at the C-8 position acts as a key functional handle, enabling a variety of derivatization reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

This document provides detailed protocols and application notes for the derivatization of this compound to facilitate the rapid assembly of focused compound libraries for screening and lead optimization.

Core Derivatization Strategies

The primary strategies for modifying the this compound scaffold involve leveraging the reactivity of the C-8 chloro substituent. Palladium-catalyzed cross-coupling reactions are particularly effective for creating new carbon-carbon and carbon-nitrogen bonds, offering a robust platform for introducing a wide array of chemical diversity.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, such as boronic acids or esters.[4][5] This reaction is highly valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids, making it ideal for library synthesis.[6]

General Reaction Scheme:

Where Ar = 8-(6-(trifluoromethyl)quinolinyl) and R = Aryl, Heteroaryl, Vinyl, Alkyl

Application Notes:
  • Catalyst/Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[5] Systems based on bulky, electron-rich phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy3) in combination with a palladium source like Pd(OAc)2 or Pd2(dba)3 are often effective.[4]

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation.[4] Common choices include inorganic bases like K2CO3, K3PO4, or Cs2CO3. The solvent system typically consists of a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

  • Reaction Conditions: Reactions are typically heated, often between 80-120 °C, and can be performed using conventional heating or microwave irradiation to accelerate the reaction time.

Summary of Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Phenylboronic AcidPd(PPh3)4K2CO3Toluene/EtOH/H2O80High[7]
(4-Methoxyphenyl)boronic AcidPd(OAc)2 / PCy3K3PO4Dioxane/H2O100Good[4]
Heteroarylboronic AcidsPd2(dba)3 / SPhosK3PO41,4-Dioxane110Variable[5]
Vinylboronic AcidsPdCl2(dppf)Na2CO3DME80Good[4]

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[8] This method has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, by offering a more general and milder alternative to classical methods.[9][10] For the 8-chloroquinoline scaffold, this reaction allows for the introduction of a diverse range of amine-containing functionalities.

General Reaction Scheme:

Where Ar = 8-(6-(trifluoromethyl)quinolinyl) and R1, R2 = H, Alkyl, Aryl

Application Notes:
  • Catalyst/Ligand System: The success of the Buchwald-Hartwig amination heavily relies on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., Johnphos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are commonly used to promote the catalytic cycle.[9][10]

  • Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequent choices.[9]

  • Substrate Scope: The reaction is compatible with a wide variety of amines, including primary and secondary alkylamines, anilines, and heterocylic amines like morpholine and piperidine.[11]

Summary of Buchwald-Hartwig Amination Conditions
AmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
MorpholinePd2(dba)3 / BINAPNaOt-BuToluene10060-88[11]
AnilinePd(OAc)2 / JohnphosK3PO4Dioxane110High[10]
Secondary AlkylaminePd(OAc)2 / RuPhosLHMDSToluene100Good[9]
Primary Alkylamine(IPr)Pd(acac)ClNaOt-BuTHF80Efficient[9]

Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12] This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes, which are valuable intermediates and structural motifs in materials science and medicinal chemistry.[13][14] A key feature of this reaction is the use of a copper(I) co-catalyst, typically CuI, alongside the palladium catalyst.[15]

General Reaction Scheme:

References

Application Notes and Protocols for Palladium Cross-Coupling Reactions of 8-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Chloro-6-(trifluoromethyl)quinoline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the privileged quinoline scaffold and the electron-withdrawing trifluoromethyl group. The following sections detail exemplary Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering starting points for reaction optimization and library synthesis.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-6-(trifluoromethyl)quinolines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position.

Quantitative Data
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
16-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄ (2.5)-K₂CO₃Toluene100High[1]
29-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄ (2.4)-K₂CO₃Toluene100-[2]
39-Benzyl-6-chloropurine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (2.4)-K₂CO₃Toluene100-[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar haloquinolines and may require optimization for this compound.[1][2]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-(trifluoromethyl)quinoline.

Suzuki_Miyaura_Workflow reagents This compound Arylboronic Acid Pd Catalyst, Base reaction Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction 1. Add heating Heating and Stirring (e.g., 80-110 °C) reaction->heating 2. Heat workup Aqueous Workup (Extraction, Washing) heating->workup 3. Cool & Workup purification Purification (Column Chromatography) workup->purification 4. Purify product 8-Aryl-6-(trifluoromethyl)quinoline purification->product 5. Isolate

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Synthesis of 8-Amino-6-(trifluoromethyl)quinolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a diverse range of arylamines.[4][5] This methodology can be applied to this compound to introduce primary and secondary amine functionalities.

Quantitative Data

Specific quantitative data for the Buchwald-Hartwig amination of this compound is limited. The following table provides data from the amination of a structurally related 8-bromo-2-methylquinoline, which can serve as a reference for developing a protocol.[6]

EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1Various AminesPd(OAc)₂BINAPNaOtBuTolueneMWGood[6]
2Cyclic AminesPd(OAc)₂ (5)Johnphos (10)NaOtBuToluene110-112High[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of haloquinolines and may require optimization.[6][7]

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or Josiphos-type ligands), and a strong base (e.g., NaOtBu or K₃PO₄).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 8-amino-6-(trifluoromethyl)quinoline product.

Buchwald_Hartwig_Workflow reagents This compound Amine Pd Precatalyst, Ligand, Base reaction Reaction Setup (Inert Atmosphere, Dry Solvent) reagents->reaction 1. Combine heating Heating and Stirring (e.g., 80-120 °C or MW) reaction->heating 2. Heat workup Filtration & Extraction heating->workup 3. Cool & Workup purification Purification (Column Chromatography) workup->purification 4. Purify product 8-Amino-6-(trifluoromethyl)quinoline purification->product 5. Isolate

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling: Synthesis of 8-Alkynyl-6-(trifluoromethyl)quinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[8] This reaction is valuable for introducing alkynyl moieties onto the 8-position of the quinoline core.

Quantitative Data

The following table presents data from the Sonogashira coupling of a related di- and tri-bromo-trifluoromethyl-quinoline, which can be used as a starting point for the development of a protocol for this compound.[9]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Various AlkynesPd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane10077-85[9]
2Various AlkynesPd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane10064-75[9]
Experimental Protocol: General Procedure for Sonogashira Coupling

This general procedure is adapted from protocols for similar halo-substituted quinolines.[9][10]

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF, dioxane, or an amine solvent like triethylamine), add the terminal alkyne (1.1-1.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, such as an amine (e.g., triethylamine or diisopropylamine), which can also serve as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and filter through celite to remove insoluble salts.

  • Wash the organic phase with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 8-alkynyl-6-(trifluoromethyl)quinoline.

Sonogashira_Workflow reagents This compound Terminal Alkyne Pd Catalyst, Cu(I) salt, Base reaction Reaction Setup (Solvent) reagents->reaction 1. Mix stirring Stirring (Room Temp or Heat) reaction->stirring 2. Stir workup Filtration & Extraction stirring->workup 3. Workup purification Purification (Column Chromatography) workup->purification 4. Purify product 8-Alkynyl-6-(trifluoromethyl)quinoline purification->product 5. Isolate

Caption: Sonogashira Coupling Workflow.

Heck Reaction: Synthesis of 8-Alkenyl-6-(trifluoromethyl)quinolines

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, leading to the formation of substituted alkenes.[11][12] This reaction can be employed to introduce alkenyl groups at the 8-position of the quinoline ring.

Quantitative Data
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Aryl BromideStyrenePd(OAc)₂ (1-5)PPh₃ (2-10)Et₃NDMF100-140Variable
2Aryl Iodiden-Butyl acrylatePd(OAc)₂ (1-5)P(o-tolyl)₃ (2-10)K₂CO₃DMA120-150Variable
Experimental Protocol: General Procedure for Heck Reaction

This is a generalized protocol and will likely require optimization for the specific substrate and alkene.[13][14]

  • Charge a reaction vessel with this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂ or PdCl₂), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, or NaOAc).

  • Add a high-boiling polar aprotic solvent such as DMF, DMA, or NMP.

  • Heat the mixture to a high temperature (typically 100-150 °C) and stir until the reaction is complete.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the crude product via column chromatography to afford the 8-alkenyl-6-(trifluoromethyl)quinoline.

Heck_Reaction_Workflow reagents This compound Alkene Pd Source, Ligand, Base reaction Reaction Setup (Solvent) reagents->reaction 1. Combine heating High-Temperature Stirring (e.g., 100-150 °C) reaction->heating 2. Heat workup Aqueous Workup & Extraction heating->workup 3. Cool & Workup purification Purification (Column Chromatography) workup->purification 4. Purify product 8-Alkenyl-6-(trifluoromethyl)quinoline purification->product 5. Isolate

Caption: Heck Reaction Workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for palladium(0)-catalyzed cross-coupling reactions, which is applicable to the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with minor variations in the transmetalation or equivalent step.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Suzuki) Amine Coordination/Deprotonation (Buchwald) Alkyne Coordination/Coupling (Sonogashira) Alkene Insertion (Heck) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: General Palladium Cross-Coupling Cycle.

Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific substrates and reaction scales. It is recommended to consult the primary literature for more detailed procedures and safety information. All reactions should be performed by qualified personnel in a well-ventilated fume hood.

References

Application of 8-Chloro-6-(trifluoromethyl)quinoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-(trifluoromethyl)quinoline is a halogenated quinoline derivative that holds significant potential as a versatile starting material in the synthesis of novel kinase inhibitors. The quinoline scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its ability to form crucial hydrogen bonds with the hinge region of kinase active sites. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro substituent at the 8-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions. This document outlines the proposed application of this compound in the synthesis of inhibitors targeting key oncogenic kinases such as c-Met, VEGFR2, and Axl, and provides detailed protocols for its derivatization.

While direct synthesis of commercially available kinase inhibitors from this compound is not widely documented in publicly available literature, its structure is primed for the generation of potent kinase inhibitor candidates. The primary synthetic strategy involves the functionalization of the C-8 position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties that can interact with the solvent-exposed regions of the kinase active site.

Proposed Kinase Targets and Signaling Pathways

Kinase inhibitors based on the 6-(trifluoromethyl)quinoline scaffold have shown activity against several receptor tyrosine kinases implicated in cancer progression, including c-Met, VEGFR2, and Axl.

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation is a hallmark of many cancers, leading to tumor growth and metastasis.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[1]

  • Axl: Axl is a receptor tyrosine kinase that plays a role in cell survival, proliferation, and migration. Its overexpression is associated with poor prognosis and drug resistance in various cancers.[2]

Below are simplified diagrams of these signaling pathways.

cMet_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met GRB2 GRB2 c-Met->GRB2 PI3K PI3K c-Met->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified c-Met Signaling Pathway

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K PKC PKC PLCγ->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Migration Cell Migration AKT->Migration

Caption: Simplified VEGFR2 Signaling Pathway

Axl_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 Axl Axl Gas6->Axl PI3K PI3K Axl->PI3K ERK ERK Pathway Axl->ERK AKT AKT PI3K->AKT Anti-Apoptosis Anti-Apoptosis AKT->Anti-Apoptosis Survival Cell Survival & Proliferation Anti-Apoptosis->Survival ERK->Survival

Caption: Simplified Axl Signaling Pathway

Quantitative Data Summary

The following table summarizes the inhibitory activities (IC50) of representative quinoline-based kinase inhibitors against c-Met, VEGFR2, and Axl. While not directly synthesized from this compound, these compounds feature a similar quinoline core and demonstrate the potential potency of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Reference
4,6,7-substituted quinolinec-Met19[3]
3,6-disubstituted quinolinec-Met9.3[3]
Quinoline-based inhibitorc-Met2[4]
Quinoline-thiazolidine-2,4-dioneVEGFR2137.40[5]
Quinoxaline derivativeVEGFR23.7[1]
CabozantinibAxl7[6]
Bemcentinib (R428)Axl14[7]
TP-0903Axl27[7]

Experimental Protocols

Proposed Synthesis of 8-Aryl-6-(trifluoromethyl)quinolines via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[8]

Suzuki_Workflow reagents 1. Add this compound, Arylboronic Acid, Palladium Catalyst, and Base to Flask inert 2. Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent heat 4. Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Reaction by TLC or LC-MS heat->monitor workup 6. Aqueous Workup and Extraction monitor->workup purify 7. Purify by Column Chromatography workup->purify product 8. Characterize Final Product purify->product

Caption: Experimental Workflow for Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Silica gel for column chromatography

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-(trifluoromethyl)quinoline derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic substitution pattern allows for the facile introduction of diverse chemical functionalities at the 8-position, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The proposed synthetic protocols, centered around robust and widely applicable cross-coupling reactions, provide a clear pathway for the generation of libraries of quinoline-based compounds for screening against key cancer targets like c-Met, VEGFR2, and Axl. The continued exploration of this scaffold is a promising avenue for the discovery of next-generation targeted cancer therapies.

References

Investigating the Anticancer Potential of 8-Chloro-6-(trifluoromethyl)quinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The quinoline scaffold is a key structural motif in numerous approved drugs and clinical candidates. The introduction of halogen atoms, such as chlorine, and trifluoromethyl groups into the quinoline ring can significantly modulate the physicochemical and biological properties of the resulting molecules, often leading to enhanced anticancer activity.[1][4] This document provides a detailed guide for researchers interested in investigating the anticancer activity of a specific subclass: 8-Chloro-6-(trifluoromethyl)quinoline derivatives.

Disclaimer: As of December 2025, specific experimental data on the anticancer activity of this compound derivatives is limited in the public domain. The following application notes and protocols are therefore based on established methodologies for evaluating the anticancer potential of novel quinoline compounds and data from structurally related analogues.

Data Presentation: Anticancer Activity of Structurally Related Quinoline Derivatives

To provide a frame of reference, the following tables summarize the cytotoxic activity (IC50 values) of various chloro- and trifluoromethyl-substituted quinoline derivatives against a range of human cancer cell lines. This data, gathered from existing literature, highlights the potential of this class of compounds.

Table 1: In Vitro Cytotoxicity of Chloro-Substituted Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
2,8-Bis(trifluoromethyl)quinoline derivativeHuman promyelocytic leukemia (HL-60)10 ± 2.5[4]
5-Aryl-8-aminoquinoline derivativeMalaria (P. falciparum)5 - 8[2]
Quinoline-based dihydrazone (3b)Human breast cancer (MCF-7)7.016[5]
Quinoline-based dihydrazone (3c)Human breast cancer (MCF-7)7.05[5]
8-hydroxy-2-quinolinecarbaldehydeHuman hepatocellular carcinoma (Hep3B)6.25 ± 0.034 (µg/mL)[6]
New Quinoline Analogue (NQA 3)Oral Squamous Cell Carcinoma (CAL-27)3.26 (µg/mL)[7][8][9]

Table 2: In Vitro Cytotoxicity of Trifluoromethyl-Substituted Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
(E)-N1-(6-chloro-2-(4-(trifluoromethyl)styryl) quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamineMalaria (drug-resistant P. falciparum)Not specified, but showed high efficacy[2]
4-Aryl-6-chloro-quinolin-2-one derivativeHepatitis B virus (in Hep G2.2.15 cells)Active against HBsAg and HBeAg secretion[10]
6-chloro-quinazolin derivative (5a)Human gastric carcinoma (MGC-803)Induces apoptosis[11]
6-chloro-quinazolin derivative (5f)Human breast cancer (Bcap-37)Induces apoptosis[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field of anticancer drug discovery and can be adapted for the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same concentration as in the highest compound concentration) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if the test compounds induce apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot) apoptosis->mechanism cell_cycle->mechanism data_analysis Data Analysis mechanism->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: General workflow for the synthesis and in vitro anticancer evaluation of novel compounds.

Signaling Pathways Potentially Targeted by Quinoline Derivatives

While the specific signaling pathways targeted by this compound derivatives are yet to be elucidated, related quinoline compounds have been shown to interfere with several key cancer-related pathways.

signaling_pathways cluster_pathways Potential Cancer Signaling Pathways Targeted by Quinoline Derivatives RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Quinoline Quinoline Derivatives Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->Apoptosis Induction

References

Application Notes and Protocols for High-Throughput Screening of Trifluoromethylquinoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylquinolines represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities that make them attractive candidates for drug discovery programs. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these compounds to identify initial "hits" for further development.[1] This document provides detailed application notes and protocols for conducting HTS campaigns with trifluoromethylquinoline libraries, focusing on anticancer applications through the inhibition of key signaling pathways. The protocols are designed to be robust and adaptable for identifying and characterizing novel therapeutic leads.[2]

Key Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Quinoline-based compounds have shown significant promise as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR/HER2 pathways.[3][4]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[5] Trifluoromethylquinoline derivatives can be screened for their ability to inhibit key kinases within this pathway, such as PI3K and mTOR.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor Trifluoromethylquinoline Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
EGFR/HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression or mutation can lead to uncontrolled cell proliferation and is associated with the development of various cancers. Dual inhibition of both EGFR and HER2 is a validated strategy in cancer therapy.

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 AutoP Autophosphorylation EGFR_HER2->AutoP RAS_RAF Ras-Raf-MEK-ERK Pathway AutoP->RAS_RAF PI3K_Akt PI3K-Akt Pathway AutoP->PI3K_Akt STAT STAT Pathway AutoP->STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT->Angiogenesis Inhibitor Trifluoromethylquinoline Inhibitor Inhibitor->EGFR_HER2

Caption: EGFR/HER2 signaling cascade and downstream effects.

High-Throughput Screening Workflow

A typical HTS campaign for a trifluoromethylquinoline library follows a multi-step process, from primary screening to hit confirmation and secondary assays.[7][8]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays Library Trifluoromethylquinoline Library PrimaryAssay Single-Concentration Screen Library->PrimaryAssay DataAnalysis1 Data Analysis (Z'-factor, Hit Selection) PrimaryAssay->DataAnalysis1 Hits Initial Hits DataAnalysis1->Hits DoseResponse Dose-Response (IC50 Determination) Hits->DoseResponse SecondaryAssays Secondary Assays (Orthogonal & Cellular) DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) SecondaryAssays->SAR ValidatedHits Validated Hits SAR->ValidatedHits

Caption: General workflow for HTS and hit validation.

Experimental Protocols

Primary High-Throughput Screening: Biochemical Kinase Inhibition Assay

This protocol is designed to identify trifluoromethylquinoline compounds that directly inhibit a target kinase (e.g., PI3K, EGFR).

Materials:

  • Target kinase

  • Peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Trifluoromethylquinoline library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well or 1536-well assay plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Robotic liquid handling system

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer approximately 50 nL of each compound from the trifluoromethylquinoline library into the wells of a 384-well assay plate. Also, plate DMSO as a negative control and a known inhibitor as a positive control.[9]

  • Enzyme Addition: Add 5 µL of the target kinase, diluted to the optimal concentration in kinase assay buffer, to all wells.

  • Compound Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at or below the Km concentration) to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent, incubate for another 30 minutes, and measure the luminescence.[10]

Secondary Assay: Cell-Based Cytotoxicity/Viability Assay

This protocol determines the effect of hit compounds on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Hit compounds from the primary screen (dissolved in DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • 384-well clear-bottom, white-walled tissue culture-treated plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Multidrop dispenser

  • Incubator (37°C, 5% CO2)

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Create a serial dilution of the hit compounds. Add 10 µL of the diluted compounds to the respective wells. Include DMSO as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization and Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

Data Presentation and Analysis

Quantitative data from HTS should be carefully analyzed to determine the potency and selectivity of the compounds. Key metrics include the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%, and the Z'-factor, which is a statistical measure of the quality of an HTS assay.[1][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

Table 1: Representative Data for a Hypothetical HTS Campaign of a Trifluoromethylquinoline Library

ParameterValueDescription
Library Size 10,000Number of trifluoromethylquinoline compounds screened.
Screening Concentration 10 µMSingle concentration used in the primary screen.
Z'-Factor 0.85Indicates a high-quality and robust primary assay.[11]
Hit Rate 1.5%Percentage of compounds showing >50% inhibition in the primary screen.
Number of Hits 150Total initial hits from the primary screen.

Table 2: Dose-Response Data for Selected Trifluoromethylquinoline Hits Against Target Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineCytotoxicity (GI50, µM)
TQ-A01EGFR71A5490.5
TQ-A01HER231A5490.5
TQ-B02PI3Kα120MCF-71.2
TQ-B02mTOR64MCF-71.2
TQ-C03EGFR>10,000A549>50
ErlotinibEGFR80A5490.8
LapatinibHER226A5490.7

Reference compounds

Hit Validation and Progression

Following the primary screen and dose-response analysis, a series of secondary assays are crucial to validate the hits and eliminate false positives.[12][13]

Orthogonal Assays: These assays use a different detection method to confirm the inhibitory activity of the hits. For example, if the primary assay was luminescence-based, an orthogonal assay could be based on fluorescence resonance energy transfer (FRET).[13]

Cellular Target Engagement Assays: These assays confirm that the compound interacts with the intended target within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.

Selectivity Profiling: Hits should be tested against a panel of related kinases to determine their selectivity. A highly selective compound is often preferred to minimize off-target effects.

Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by comparing the activity of structurally related compounds within the hit series. This information guides the subsequent lead optimization process.[12]

Conclusion

The protocols and workflows outlined in this document provide a comprehensive framework for the high-throughput screening of trifluoromethylquinoline libraries. By employing robust primary and secondary assays and conducting thorough data analysis, researchers can efficiently identify and validate promising lead candidates for the development of novel anticancer therapeutics. The adaptability of these protocols allows for their application to various targets and disease areas, underscoring the versatility of the trifluoromethylquinoline scaffold in drug discovery.

References

Application Notes and Protocols for Evaluating the Biological Activity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for evaluating the diverse biological activities of quinoline compounds. Quinoline and its derivatives are a prominent class of heterocyclic compounds known for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] Accurate and reproducible assessment of these activities is fundamental for the discovery and development of new therapeutic agents.

This document outlines detailed protocols for key in vitro assays, data presentation guidelines in structured tables, and visualizations of experimental workflows and signaling pathways using the DOT language to facilitate a clear understanding of the experimental design.

In Vitro Cytotoxicity and Antiproliferative Activity

A primary step in the evaluation of novel quinoline compounds is the assessment of their cytotoxic and antiproliferative effects against various cancer cell lines. This helps in identifying potential anticancer candidates and understanding their potency.[4][5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.[6]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of a compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.[7][8]

Data Presentation: Cytotoxicity of Quinoline Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[8]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[8]
6-bromotetrahydroquinoline (2)A549, HeLa, HT29, Hep3B, MCF72-50 µg/ml[4][5]
6,8-dibromotetrahydroquinoline (3)A549, HeLa, HT29, Hep3B, MCF72-50 µg/ml[4][5]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine 11xHCT-116, RKO, A2780, Hela2.56, 3.67, 3.46, 2.71[10]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Quinoline Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assays

To determine if the cytotoxic effect of a quinoline compound is due to the induction of programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.[8]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC₅₀ concentration for the desired time.[8]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway Quinoline Quinoline Compound Cell Cancer Cell Quinoline->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction.

Antimicrobial Activity

Quinoline derivatives have shown significant potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.[11][12][13] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.[11]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][5]

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoline compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Data Presentation: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Substituted QuinolinesGram(+) and Gram(-) bacteria62.50-250[4][5]
Compound 24E. coli, S. aureus3.125[11]
Compound 11S. aureus6.25[11]
Compound 6B. cerus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[12][13]

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Quinoline Compound C Inoculate Microtiter Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) B->C D Incubate for 18-24h C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination.

Enzyme Inhibition Assays

Many quinoline compounds exert their biological effects by inhibiting specific enzymes.[4][5][14] Evaluating the inhibitory activity against key enzymes can elucidate the mechanism of action.

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman method is a common spectrophotometric assay to measure AChE activity and its inhibition.[4][5]

Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer).

  • Assay Mixture: In a 96-well plate, add the buffer, DTNB solution, and the quinoline compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki).[4][5]

Data Presentation: Enzyme Inhibition by Quinoline Derivatives

Compound/DerivativeEnzymeKᵢ (nM)Reference
Substituted QuinolinesAcetylcholinesterase (AChE)5.51-155.22[4][5]
Substituted QuinolinesCarbonic Anhydrase I (hCA I)46.04-956.82[4][5]
Substituted QuinolinesCarbonic Anhydrase II (hCA II)54.95-976.93[4][5]

Logical Relationship: Enzyme Inhibition

Enzyme_Inhibition Enzyme Enzyme (e.g., AChE) Product Product Enzyme->Product Catalyzes Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Substrate Substrate Substrate->Enzyme Inhibitor Quinoline Inhibitor Inhibitor->Enzyme Binds to Inhibitor->Enzyme_Inhibitor

Caption: Quinoline inhibiting enzyme activity.

In Vivo Toxicity and Efficacy

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the overall toxicity and therapeutic efficacy of promising quinoline compounds. Acute toxicity studies in animal models, such as Daphnia magna or rodents, are often performed to determine the median lethal dose (LD₅₀).[15][16][17] Efficacy studies are then conducted in relevant disease models to assess the therapeutic potential.

Note: All in vivo experiments must be conducted in compliance with ethical guidelines and regulations for animal welfare.

These application notes and protocols provide a foundational framework for the biological evaluation of quinoline compounds. The specific experimental conditions may need to be optimized based on the particular quinoline derivatives and the biological systems being investigated.

References

Application Notes & Protocols for the Characterization of 8-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloro-6-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. Quinoline-based compounds are known to exhibit a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1] The precise characterization of synthesized this compound products is crucial to ensure their purity, confirm their chemical structure, and understand their physicochemical properties, which are all critical factors for their potential therapeutic applications. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound and its derivatives.

A multi-faceted analytical approach is recommended for the comprehensive purity and structural assessment of this compound, as the synthesis process can potentially yield various byproducts.

General Analytical Workflow

The characterization of this compound typically follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Structural Elucidation cluster_3 Purity & Quantitative Analysis cluster_4 Definitive Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) for reaction monitoring and purity check Purification->TLC MP Melting Point Determination TLC->MP NMR NMR Spectroscopy (1H, 13C, 19F) MP->NMR MS Mass Spectrometry (HRMS, GC-MS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR HPLC High-Performance Liquid Chromatography (HPLC) FTIR->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GCMS Elemental Elemental Analysis GCMS->Elemental XRD Single-Crystal X-ray Diffraction Elemental->XRD If suitable crystals are obtained

Caption: General analytical workflow for the characterization of this compound.

Data Presentation: Spectroscopic and Chromatographic Data

The following tables summarize typical quantitative data obtained from the analysis of trifluoromethyl-substituted quinolines. This data serves as a reference for the characterization of this compound.

Table 1: NMR Spectroscopic Data for Trifluoromethyl-Substituted Quinolines

Technique Nucleus Chemical Shift (δ) / ppm Description Reference Compound
NMR1H7.47 - 8.73Multiplet, quinoline and NH protons4-hydrazinyl-8-(trifluoromethyl)quinoline[1]
NMR13C123.52 (quartet)CF3 group6-amino-4-(trifluoromethyl)quinolines[2]
NMR19F-58.7Singlet, CF3 group(E)-4-(2-(3-bromo-4-fluorobenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline[1]
NMR19F-61.70Singlet, CF3 group6-amino-4-(trifluoromethyl)quinolines[2]

Table 2: Mass Spectrometry Data for a Trifluoromethyl-Substituted Quinoline Derivative

Technique Ionization Mode m/z Molecular Formula Description Reference Compound
HRMSESI+424.0266C18H13BrF3N3O[M+1]⁺(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline[1]

Table 3: Chromatographic Data for Related Chloroquinoline Compounds

Technique Column Mobile Phase Detection Application
HPLCC18 reverse-phaseAcetonitrile and water with 0.1% formic acid (gradient)UV at 254 nmPurity assessment of 3,6-Dichloro-8-(dichloromethyl)quinoline
HPLCNewcrom R1Acetonitrile, water, and phosphoric acidUVSeparation of 8-Chloroquinoline[3]
GC-MSDB-5ms capillary columnHelium carrier gasElectron Ionization (EI) at 70 eVIdentification of volatile impurities in 3,6-Dichloro-8-(dichloromethyl)quinoline

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1H NMR :

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts of the aromatic protons on the quinoline ring are expected to appear in the range of δ 7.0-9.0 ppm.

  • 13C NMR :

    • Acquire a proton-decoupled 13C NMR spectrum.

    • The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[2]

  • 19F NMR :

    • Acquire a proton-decoupled 19F NMR spectrum.

    • A singlet is expected for the CF₃ group, typically in the range of -58 to -62 ppm.[1][2]

  • Data Processing : Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the 1H NMR spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and for quantitative analysis.

HPLC_Workflow cluster_0 Sample & Mobile Phase Preparation cluster_1 HPLC System cluster_2 Data Analysis SamplePrep Dissolve sample in mobile phase and filter (0.45 µm) Injection Inject sample (e.g., 10 µL) SamplePrep->Injection MobilePhasePrep Prepare and degas mobile phase (e.g., Acetonitrile/Water with Formic Acid) Column Separation on C18 Column MobilePhasePrep->Column Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Caption: Experimental workflow for HPLC analysis.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Procedure :

    • Prepare a stock solution of the sample in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample and run the gradient program.

    • Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the area percentage of all peaks to assess purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and byproducts.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature : 280 °C.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : 50-500 amu.

  • Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Procedure :

    • Inject the prepared sample into the GC.

    • The separated components will be ionized and detected by the mass spectrometer.

    • Compare the obtained mass spectra of any impurities with spectral libraries for identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent molecule and its fragments.

  • Instrumentation : Time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI) is common for this type of molecule.

  • Procedure :

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • The accurate mass of the molecular ion (e.g., [M+H]⁺) can be used to confirm the elemental formula. Both electron ionization (EI) MS and positive electrospray (ESI+) MS spectra can afford the molecular ions with high accuracy.[4]

Single-Crystal X-ray Diffraction

If a suitable single crystal of the product can be obtained, X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[1] This technique can confirm the connectivity of atoms and the stereochemistry of the molecule. The crystal is mounted on a diffractometer, and the diffraction pattern of X-rays is collected and analyzed to solve the crystal structure.[1]

References

Application Notes and Protocols for 8-Chloro-6-(trifluoromethyl)quinoline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 8-Chloro-6-(trifluoromethyl)quinoline in the discovery and development of novel agrochemicals. The protocols outlined below are generalized methodologies based on research conducted on structurally related quinoline derivatives and offer a starting point for the evaluation of this specific compound.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and agrochemical research. The presence of a trifluoromethyl group can enhance the efficacy and stability of bioactive molecules. Coupled with a chloro substituent, this compound is a promising intermediate for the synthesis of novel fungicides, insecticides, and herbicides. Its structural features suggest potential activity against a range of agricultural pests and pathogens. This document outlines potential applications and experimental protocols for the investigation of this compound and its derivatives in an agrochemical context.

Potential Agrochemical Applications

Based on the known bioactivities of analogous quinoline compounds, this compound can be explored for the following applications:

  • Fungicide Development: As an intermediate for the synthesis of novel fungicides targeting a variety of phytopathogenic fungi. Quinolines have shown efficacy against diseases such as rice blast, powdery mildew, and various species of Fusarium and Botrytis.

  • Insecticide Development: For the creation of insecticides and larvicides. Derivatives of quinoline have demonstrated activity against various insect pests, including weevils and mosquito larvae.

  • Herbicide Development: As a scaffold for the development of new herbicides. Certain quinoline derivatives have been shown to inhibit plant growth and development.

Experimental Protocols

The following are generalized protocols for the synthesis of bioactive derivatives from this compound and their subsequent biological evaluation.

Synthesis of Novel Quinoline Derivatives (General Protocol)

This protocol describes a general method for the synthesis of N-aryl/alkyl-8-aminoquinoline derivatives from this compound, a common strategy to generate libraries of bioactive compounds.

Workflow for Synthesis of Bioactive Quinoline Derivatives

G A This compound G Reaction Mixture A->G B Amine (R-NH2) B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., Cs2CO3) E->G F Solvent (e.g., Toluene) F->G H Heating (e.g., 100-120 °C) G->H I Work-up and Purification (e.g., Extraction, Chromatography) H->I J N-substituted-6-(trifluoromethyl)quinolin-8-amine Derivative I->J

Caption: General workflow for the synthesis of N-substituted quinolin-8-amine derivatives.

Materials:

  • This compound

  • Substituted amine (R-NH2)

  • Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., cesium carbonate - Cs2CO3)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a dry reaction vessel, combine this compound (1 equivalent), the desired amine (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).

  • Add anhydrous solvent to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-6-(trifluoromethyl)quinolin-8-amine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

In Vitro Antifungal Screening Assay

This protocol describes a general method for evaluating the antifungal activity of synthesized quinoline derivatives against common phytopathogenic fungi.

Workflow for In Vitro Antifungal Screening

G A Prepare Fungal Culture (e.g., Fusarium oxysporum) E Inoculate Plates with Fungal Mycelial Plug A->E B Prepare Potato Dextrose Agar (PDA) Plates D Incorporate Test Compound into PDA at various concentrations B->D C Dissolve Test Compound in DMSO C->D D->E F Incubate at 25-28 °C for 3-7 days E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

Caption: General workflow for the in vitro antifungal screening of test compounds.

Materials:

  • Synthesized quinoline derivatives

  • Phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes, cork borer, and other sterile microbiological equipment

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25-28 °C for 3-7 days, or until the mycelium in the control plate has reached the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis of the inhibition data.

Table 1: Hypothetical Antifungal Activity Data for a Derivative of this compound

CompoundConcentration (µg/mL)Mean Inhibition (%) against F. oxysporum
Derivative 1 115.2
535.8
1052.1
2578.5
5095.3
Control Fungicide 1098.0

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

The inhibition of DHODH is a known mechanism of action for some quinoline-based fungicides. This enzyme is crucial for the de novo biosynthesis of pyrimidines in fungi.

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

G cluster_0 De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor This compound Derivative Inhibitor->DHODH Inhibition

Caption: Proposed mechanism of action via inhibition of DHODH in the pyrimidine biosynthesis pathway.

Materials:

  • Recombinant fungal DHODH enzyme

  • Dihydroorotate (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and DCIP in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known DHODH inhibitor) and a negative control (DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding dihydroorotate to all wells.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the negative control.

  • Calculate the IC50 (Inhibitory Concentration to reduce enzyme activity by 50%) value for each compound.

Table 2: Hypothetical DHODH Inhibition Data

CompoundIC50 (µM)
Derivative 1 5.8
Positive Control 0.2

Note: This data is for illustrative purposes only.

Conclusion

This compound represents a valuable starting point for the development of novel agrochemicals. The protocols provided herein offer a framework for the synthesis of derivatives and their evaluation for fungicidal and other pesticidal activities. The potential mechanism of action through the inhibition of DHODH provides a specific target for structure-activity relationship studies. Further research and optimization of derivatives based on this scaffold could lead to the discovery of potent and effective crop protection agents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Chloro-6-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable synthesis routes for this compound?

The synthesis of quinolines can be achieved through various named reactions, including the Skraup, Doebner-von Miller, Combes, and Gould-Jacobs syntheses.[1][2] For a substrate like 2-chloro-4-(trifluoromethyl)aniline, which is deactivated by two strong electron-withdrawing groups, the harsh conditions of the traditional Skraup synthesis (strong acid, high heat) can lead to low yields and significant tar formation.[3][4][5] The Gould-Jacobs reaction, which proceeds under milder conditions, is often a more suitable starting point for such electron-poor anilines.

Q2: How do the chloro and trifluoromethyl substituents impact the synthesis?

Both the 8-chloro and 6-trifluoromethyl groups are strongly electron-withdrawing. This deactivates the aniline precursor, making the initial nucleophilic attack and the subsequent electrophilic cyclization steps of the synthesis more challenging.[5] These substituents can necessitate higher reaction temperatures, longer reaction times, or more potent catalysts, which in turn can increase the likelihood of side reactions and decomposition.[4]

Q3: What are the critical parameters to control to maximize yield?

To maximize the yield, careful control of the following parameters is essential:

  • Temperature: Uncontrolled exothermic reactions, especially in Skraup-type syntheses, can lead to polymerization and charring.[4] Gradual heating and efficient heat dissipation are crucial.

  • Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can significantly influence the reaction rate and the formation of regioisomers.[3]

  • Purity of Starting Materials: Impurities in the starting aniline or other reagents can participate in side reactions, leading to a complex product mixture and lower yields.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time can promote the formation of degradation products.

Q4: What are the most effective methods for purifying the final product?

The crude product of quinoline synthesis is often a dark, tarry mixture.[3] Effective purification is critical for isolating the desired this compound. Common techniques include:

  • Steam Distillation: Useful for separating the quinoline derivative from non-volatile tars and polymeric materials.[3][6]

  • Column Chromatography: An effective method for separating the target compound from isomers and other impurities, though it can be challenging with highly viscous crude products.[7]

  • Recrystallization: Using a suitable solvent system (e.g., ethanol, hexane, or mixtures) can yield a highly pure product, provided a solid crude product can be obtained first.[8]

Troubleshooting Guide

Problem 1: Low or No Yield
Possible Cause Suggested Solution
Deactivated Starting Material The starting aniline is highly deactivated due to the chloro and trifluoromethyl groups.[5] Consider a more forcing reaction condition (higher temperature, stronger acid like polyphosphoric acid) or switch to a different synthetic route like the Gould-Jacobs reaction, which is often more successful for such substrates.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.
Sub-optimal Reagent Ratios Ensure the stoichiometry of the aniline, glycerol (or equivalent), acid, and oxidizing agent is correct.[4] Incorrect ratios can lead to incomplete conversion and the formation of side products.
Inefficient Mixing Poor agitation can cause localized overheating and uneven reaction progress.[4] Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents and heating.
Problem 2: Significant Tar and Polymer Formation
Possible Cause Suggested Solution
Reaction is Too Vigorous (Skraup Synthesis) The Skraup synthesis is notoriously exothermic.[3][4] To moderate the reaction, add ferrous sulfate (FeSO₄) or boric acid.[3][4][6] Also, ensure slow, controlled addition of concentrated sulfuric acid with efficient cooling.[3]
Excessively High Temperature Overheating promotes polymerization of intermediates like acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyls.[3][9] Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Use a temperature-controlled heating mantle and monitor the internal temperature.
High Acid Concentration While acid is necessary for catalysis, excessively harsh acidic conditions can accelerate tar formation.[3] Experiment with slightly lower concentrations of sulfuric acid or consider using polyphosphoric acid (PPA), which can sometimes give cleaner reactions.
Problem 3: Difficult Product Isolation and Purification
Possible Cause Suggested Solution
Viscous, Tarry Crude Product The work-up procedure for tarry mixtures can be challenging, leading to product loss.[4] After the reaction, carefully pour the mixture into a large volume of cold water or onto crushed ice to precipitate the crude solid.[3] Neutralize the acidic solution carefully with a base like sodium hydroxide to liberate the quinoline base before extraction.[3]
Ineffective Extraction The quinoline product may be difficult to extract from the aqueous layer, especially if emulsions form. Use a robust organic solvent like dichloromethane or chloroform for extraction. Perform multiple extractions to ensure complete recovery. If the product is in a tarry solid, attempt to dissolve it in a suitable solvent before proceeding to chromatography.
Co-eluting Impurities If column chromatography does not provide adequate separation, consider derivatization of the product to alter its polarity, followed by purification and deprotection. Alternatively, a final purification by recrystallization from a carefully chosen solvent system is highly recommended.[8][10]

Experimental Workflow and Logic Diagrams

A general workflow for the synthesis and a troubleshooting flowchart are presented below to guide the experimental process.

G cluster_workflow General Synthesis Workflow Reactants Reactant Preparation (e.g., 2-Chloro-4-(trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate) Reaction Reaction Step (Condensation & Cyclization) Reactants->Reaction Add Reagents & Catalyst Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Quench Reaction Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Isolate Crude Product Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis Isolate Pure Product

Caption: General experimental workflow for quinoline synthesis.

G cluster_solutions1 Incomplete Reaction cluster_solutions2 Side Reactions / Tarring cluster_solutions3 Product Loss During Workup start Problem: Low Yield of Final Product cause1 Check Reaction Progress (TLC/GC-MS) start->cause1 cause2 Assess Crude Product Appearance start->cause2 cause3 Evaluate Purification Efficiency start->cause3 sol1a • Increase reaction time • Increase temperature moderately • Re-evaluate catalyst choice cause1->sol1a Starting material remains sol2a • Use reaction moderator (FeSO₄) • Ensure slow acid addition • Improve cooling & stirring cause2->sol2a Dark, tarry mixture observed sol3a • Optimize extraction solvent & pH • Perform multiple extractions • Optimize recrystallization solvent cause3->sol3a Low mass recovery after purification

Caption: Troubleshooting flowchart for low yield issues.

Data on Synthesis Optimization

Effective synthesis requires systematic optimization. The following tables illustrate how to organize data when testing different reaction parameters.

Table 1: Effect of Acid Catalyst on Gould-Jacobs Cyclization Step

Catalyst (1.2 eq)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
Sulfuric Acid25027545
Polyphosphoric Acid (PPA) 220 3 95 78
Eaton's Reagent20049072
Dowex® 50WX2 Resin180 (Reflux)126051

Data are illustrative and represent typical trends for optimization experiments.

Table 2: Influence of Temperature on Skraup Synthesis (with FeSO₄ moderator)

Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Tar Formation
12065530Low
140 4 85 55 Moderate
16049840High
1803>9915Very High

Data are illustrative. High temperatures often lead to decreased isolated yields despite high conversion due to excessive tarring.[3][4]

Key Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a suggested starting point for the synthesis of this compound, as it avoids the harsh conditions of the Skraup reaction.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2-3 hours. The reaction progress can be monitored by TLC, observing the consumption of the aniline.

  • After the reaction is complete, allow the mixture to cool slightly. The intermediate diethyl ((2-chloro-4-(trifluoromethyl)phenylamino)methylene)malonate is often used directly in the next step without purification.

Step 2: Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as Dowtherm™ A or diphenyl ether.

  • Heat the mixture to 220-250°C using a suitable heating mantle and condenser setup. The cyclization reaction involves the elimination of ethanol.

  • Maintain this temperature for 2-4 hours, monitoring the reaction completion by TLC.

  • Allow the reaction mixture to cool to room temperature, which may cause the product to precipitate.

Step 3: Saponification and Decarboxylation

  • The resulting 4-hydroxy-3-carbethoxyquinoline derivative is then hydrolyzed. Add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled reaction mixture.

  • Heat the mixture to reflux for 2-3 hours to saponify the ester.

  • Cool the mixture and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is strongly acidic. This will cause the quinoline-4-carboxylic acid to precipitate.

  • The carboxylic acid intermediate is typically not isolated but is decarboxylated by heating the acidic solution, or by heating the isolated solid above its melting point to yield the 4-hydroxyquinoline.

Step 4: Chlorination and Final Product Formation

  • The 4-hydroxyquinoline intermediate is converted to the target 4,8-dichloro-6-(trifluoromethyl)quinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction should be performed in a fume hood with appropriate precautions.

  • The final step involves a selective reduction or dehalogenation at the 4-position to yield this compound. This is a non-trivial step and requires specific catalytic conditions (e.g., catalytic hydrogenation with a poisoned catalyst) to avoid reducing other parts of the molecule.

Disclaimer: This protocol is a general guideline. The specific conditions, including temperatures, reaction times, and purification methods, must be optimized for safety and efficiency in a laboratory setting.

References

Technical Support Center: Purification of Chlorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated quinoline compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to guide your purification strategies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of chlorinated quinoline compounds, offering potential causes and solutions.

Issue 1: Decomposition of the compound on a silica gel column.

  • Question: I am attempting to purify my chlorinated quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?

  • Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this issue:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] You can also prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]

    • Use an Alternative Stationary Phase:

      • Alumina: Neutral or basic alumina can be a good substitute for silica gel.[1]

      • Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose may be more suitable.[1]

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition.[1]

    • Optimize Chromatography Conditions:

      • Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible. Performing the chromatography in a cold room may also help reduce the rate of decomposition.[1]

      • Inert Atmosphere: For highly sensitive derivatives, conducting the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]

Issue 2: Poor separation or streaking (tailing) on TLC/column.

  • Question: My chlorinated quinoline compound is showing significant streaking on the TLC plate, and I am getting poor separation during column chromatography. How can I improve this?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1] To improve peak shape and resolution:

    • Add a Basic Modifier: As with preventing decomposition, adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can significantly reduce tailing by competing for the acidic sites on the silica gel.

    • Use a More Polar Solvent System: Sometimes, streaking can be a result of the compound having low solubility in the eluent. Gradually increasing the polarity of the mobile phase can improve solubility and lead to better-defined spots and peaks.

    • Consider a Different Stationary Phase: If modifying the eluent doesn't resolve the issue, switching to a different stationary phase like alumina or a C18 reversed-phase silica may be necessary.

Issue 3: Difficulty in removing regioisomers.

  • Question: My synthesis has produced a mixture of chlorinated quinoline regioisomers that are very difficult to separate by standard column chromatography. What other techniques can I try?

  • Answer: Separating regioisomers is a common challenge due to their similar polarities.[2][3] Here are some approaches:

    • Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective method for separation. Experiment with a variety of solvents and solvent mixtures.

    • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements and challenging separations, preparative HPLC, in either normal-phase or reversed-phase mode, can provide the necessary resolution to separate closely related isomers.[1][4]

    • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique avoids the use of a solid stationary phase, which can be advantageous for separating compounds that might irreversibly adsorb to or decompose on solid supports.[1]

Issue 4: The compound is unstable in solution or sensitive to light.

  • Question: I've noticed that my purified chlorinated quinoline compound degrades when left in solution or exposed to light. How can I handle and store it properly?

  • Answer: Many chlorinated quinoline compounds can be sensitive to light, pH, and oxidizing agents.[5][6] Proper handling and storage are crucial to maintain their integrity:

    • Light Protection: Store the compound in amber vials or light-proof containers to prevent photodegradation.[5]

    • pH Control: The solubility and stability of these compounds can be pH-dependent. Use buffered solutions for experiments and consider the pKa of your compound.[5]

    • Temperature Control: Higher temperatures can accelerate degradation. Store compounds at the recommended temperatures, which may include refrigeration for long-term storage.[5]

    • Avoid Oxidizing Agents: Keep the compounds away from strong oxidizing agents to prevent decomposition.[5]

    • Inert Atmosphere: For highly sensitive compounds, storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation: Comparative Purification Data

The following tables summarize quantitative data for the purification of various quinoline derivatives, providing a comparison of different methods and their effectiveness.

Table 1: Purification of 8-Hydroxyquinoline Derivatives

Purification MethodStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[7]
RecrystallizationCrude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[7]
RecrystallizationCrude 5-chloro-8-hydroxyquinolineHydrochloric acid, activated carbon, sodium hydroxide99.0 (HPLC)83-89[8]

Table 2: Purification of other Chlorinated Quinolines

CompoundPurification MethodEluent/SolventAchieved Purity (%)Yield (%)Source
4,7-DichloroquinolineRecrystallizationSkellysolve BNot specified55-60[9]
4-oxo-7-chloro-1,2,3,4-tetrahydroquinolineChromatography & RecrystallizationMagnesium silicate with methylene chloride, then isopropanolNot specifiedNot specified[10]
5-chloro-8-hydroxyquinolineColumn Chromatography15% ethyl acetate/cyclohexane and methanolNot specified49[11]

Experimental Protocols

Here are detailed methodologies for key purification experiments involving chlorinated quinoline compounds.

Protocol 1: Purification of 5-Chloro-8-hydroxyquinoline by Recrystallization

This protocol describes the purification of crude 5-chloro-8-hydroxyquinoline.

  • Procedure:

    • Dissolve the crude 5-chloro-8-hydroxyquinoline in a 7.5 wt% hydrochloric acid aqueous solution.

    • Add activated carbon for decolorization and filter the solution.

    • To the filtrate, add a water-soluble chloride salt such as sodium chloride or ammonium chloride to precipitate the 5-chloro-8-hydroxyquinoline hydrochloride.[8]

    • Filter to collect the hydrochloride salt.

    • Neutralize the collected salt with a 10 wt% sodium hydroxide solution until the pH reaches 7.

    • Filter the resulting precipitate, which is the purified 5-chloro-8-hydroxyquinoline, and dry it.[8]

Protocol 2: Purification of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol outlines the synthesis and subsequent purification of 2-chloro-3-formylquinolines.

  • Synthesis:

    • Cool N,N-dimethylformamide (DMF) in a flask equipped with a drying tube to 0°C.

    • Add phosphorus oxychloride (POCl₃) dropwise with stirring.

    • Add the corresponding N-arylacetamide to the solution.

    • Reflux the reaction mixture for 4-10 hours at 80-90°C.[12]

  • Purification:

    • After completion of the reaction, cool the mixture and pour it into ice-cold water.

    • Filter the resulting solid precipitate.

    • Wash the solid with water and dry it.

    • Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain the purified 2-chloro-3-formylquinoline.[12]

Protocol 3: Purification of 4,7-Dichloroquinoline

This protocol describes the final purification step for 4,7-dichloroquinoline.

  • Procedure:

    • The crude 4,7-dichloroquinoline is obtained from the reaction of 7-chloro-4-quinolinol with phosphorus oxychloride.

    • The reaction mixture is cooled and poured into a separatory funnel.

    • The solution is washed with multiple portions of 10% hydrochloric acid.

    • The combined acid extracts are cooled in ice and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

    • The solid is collected, washed thoroughly with water, and dried.

    • The pure product is obtained by one recrystallization from Skellysolve B (b.p. 61–70°C).[9]

Visualizations

The following diagrams illustrate experimental workflows and logical relationships to aid in understanding the purification processes for chlorinated quinoline compounds.

experimental_workflow cluster_synthesis Synthesis of 2-Chloro-3-formylquinoline cluster_purification Purification start N-Arylacetamide reagent Vilsmeier Reagent (POCl3 + DMF) start->reagent Add to reaction Reflux (80-90°C) reagent->reaction Heat quench Pour into Ice Water reaction->quench filtration1 Filter Solid quench->filtration1 wash Wash with Water filtration1->wash dry Dry wash->dry recrystallization Recrystallize (Ethyl Acetate) dry->recrystallization product Pure 2-Chloro-3-formylquinoline recrystallization->product

Caption: Workflow for the synthesis and purification of 2-chloro-3-formylquinoline.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue with Chlorinated Quinoline decomposition Decomposition on Silica? start->decomposition streaking Streaking/Tailing on TLC? start->streaking isomers Regioisomers to Separate? start->isomers deactivate_silica Deactivate Silica (e.g., with NEt3) decomposition->deactivate_silica Yes alt_phase Use Alternative Stationary Phase (Alumina, C18) decomposition->alt_phase Yes streaking->alt_phase Yes add_base Add Base to Eluent streaking->add_base Yes prep_hplc Preparative HPLC isomers->prep_hplc Yes fractional_crystallization Fractional Crystallization isomers->fractional_crystallization Yes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Overcoming Poor Solubility of 8-Chloro-6-(trifluoromethyl)quinoline in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 8-Chloro-6-(trifluoromethyl)quinoline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous assay buffer. What is the likely cause and how can I resolve this?

A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly water-soluble compounds like many quinoline derivatives.[1][2] This occurs because the compound, while soluble in the organic solvent (DMSO), is not soluble at the desired concentration in the final aqueous solution.

To resolve this, consider the following troubleshooting steps:

  • Decrease the final compound concentration: The simplest approach is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.

  • Optimize the DMSO concentration: While DMSO is a common solvent, its final concentration in the assay should ideally be kept low (typically <0.5% to 1%) to avoid solvent effects on the biological system.[1] However, slightly increasing the final DMSO concentration may help to keep the compound in solution.

  • Use co-solvents: Incorporating a co-solvent can enhance the solubility of hydrophobic compounds.[3][4] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Utilize surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5] Non-ionic surfactants like Tween-80 or Pluronic F-68 are often used.[4]

  • Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their solubility.[5][6]

Q2: My experimental results with this compound are inconsistent across different batches. Could solubility be a contributing factor?

A2: Yes, inconsistent solubility can lead to significant variability in experimental results.[1][2] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.

To improve consistency:

  • Ensure complete dissolution of the stock solution: Visually inspect your DMSO stock solution to ensure there are no solid particles. Gentle warming or sonication can aid in complete dissolution.

  • Prepare fresh dilutions: Dilute the stock solution immediately before use. Poorly soluble compounds can precipitate out of solution over time, even in intermediate dilutions.

  • Vortex during dilution: When diluting the stock into the aqueous buffer, vortex the solution continuously to promote rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.[1]

  • Filter the final solution: For some applications, filtering the final solution through a syringe filter (e.g., 0.22 µm) can remove any undissolved particles, ensuring a homogenous solution. However, be aware that this may reduce the actual concentration if a significant amount of the compound is not dissolved.

Q3: Can the physical form of my this compound powder affect its solubility?

A3: Absolutely. The solid-state properties of a compound can significantly impact its solubility and dissolution rate.[3][6]

  • Particle size: Smaller particle sizes increase the surface area available for dissolution, which can lead to a faster dissolution rate.[3][4] Techniques like micronization can be used to reduce particle size.[3]

  • Crystalline vs. Amorphous form: Amorphous forms of a compound are generally more soluble than their crystalline counterparts because they lack the strong lattice energy of a crystal structure.[5]

If you are experiencing persistent solubility issues, consider the solid-state properties of your compound.

Troubleshooting Guides

Guide 1: Step-by-Step Protocol for Preparing Aqueous Solutions from a DMSO Stock

This guide provides a systematic approach to preparing aqueous solutions of this compound from a DMSO stock to minimize precipitation.

dot

Caption: Workflow for preparing aqueous solutions of hydrophobic compounds.

Experimental Protocol: Co-Solvent and Surfactant Screening

This protocol outlines a method for systematically testing different co-solvents and surfactants to improve the solubility of this compound.

  • Prepare a primary stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare intermediate stock solutions of co-solvents (e.g., Ethanol, PEG-400) and surfactants (e.g., Tween-80, Pluronic F-68) in the aqueous assay buffer.

  • Create a matrix of test conditions in a 96-well plate. In each well, combine the aqueous buffer, the intermediate co-solvent/surfactant stock, and then add the primary DMSO stock of the compound to achieve the desired final concentrations.

  • Visually inspect each well for precipitation immediately after mixing and after a set incubation period (e.g., 1 hour) at the assay temperature.

  • Quantify the solubility for promising conditions using techniques like nephelometry (light scattering) or by centrifuging the plate, taking an aliquot of the supernatant, and measuring the compound concentration via HPLC-UV.

Data Presentation: Illustrative Solubility Enhancement

The following table provides an illustrative example of how different formulation strategies can impact the aqueous solubility of a poorly soluble compound. Note that these are not specific data for this compound but represent typical trends.

FormulationApparent Aqueous Solubility (µM)Fold Increase
Aqueous Buffer (0.5% DMSO)11x
Aqueous Buffer (1% DMSO)22x
Aqueous Buffer with 5% Ethanol (0.5% DMSO)1010x
Aqueous Buffer with 0.1% Tween-80 (0.5% DMSO)2525x
Aqueous Buffer with 1% HP-β-CD (0.5% DMSO)5050x

Signaling Pathways and Logical Relationships

Mechanism of Solubility Enhancement

The following diagram illustrates the different mechanisms by which co-solvents, surfactants, and cyclodextrins can improve the solubility of a hydrophobic compound like this compound.

dot

Caption: Mechanisms of different solubility enhancement techniques.

By following these guidelines and systematically exploring different formulation strategies, researchers can overcome the challenges associated with the poor solubility of this compound and obtain more reliable and reproducible data in their assays.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the quinoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Section 1: Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization is a powerful method for introducing a variety of substituents onto the quinoline ring.[1] However, achieving high yields and regioselectivity can be challenging. This section addresses common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving regioselective C-H functionalization of quinoline?

A1: Regioselectivity in quinoline C-H functionalization is primarily achieved through two main strategies:

  • Exploiting inherent reactivity: The C2 and C4 positions of the quinoline ring are electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring typically undergoes electrophilic substitution at the C5 and C8 positions.[2]

  • Utilizing directing groups: A directing group can be installed on the quinoline ring to guide the catalyst to a specific C-H bond.[2][3] Common directing groups include:

    • N-oxide: The oxygen of the N-oxide can direct metallation to the C2 and C8 positions.[2][3]

    • 8-aminoquinoline: The amino group at the C8 position can act as a bidentate directing group, facilitating functionalization at the C8 position.[2]

Q2: How can I improve the yield of my palladium-catalyzed C2-arylation of a quinoline N-oxide?

A2: Low yields in Pd-catalyzed C2-arylation of quinoline N-oxides can often be addressed by optimizing the reaction conditions.[2] Key factors to consider include the catalyst, ligand, base, solvent, and temperature.[1][4]

Q3: My C-H activation reaction is not working. What are the likely causes?

A3: Several factors can lead to a failed C-H activation reaction. Common culprits include an inactive catalyst, the presence of inhibitors, or insufficient temperature.[2] C-H activation often requires elevated temperatures to proceed efficiently.[2]

Troubleshooting Guide: Low Yield in Pd-Catalyzed C2-Arylation
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive CatalystEnsure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and stored properly. Consider using a pre-catalyst or activating the catalyst in situ.[2]
InhibitorsEnsure all reagents and solvents are pure and dry, as trace impurities can poison the catalyst.[2]
Insufficient TemperatureGradually increase the reaction temperature, while monitoring for product formation and decomposition.[2]
Poor Regioselectivity Suboptimal Catalyst/LigandThe choice of ligand is crucial for controlling regioselectivity. For C8 selectivity, a rhodium-based catalyst system might be more effective.[2] For palladium-catalyzed reactions, screen different phosphine ligands.[2]
Ineffective Directing GroupIf using a directing group like an N-oxide, confirm its correct installation. Proper coordination to the metal center is essential for selectivity.[2]
Side Reactions HomocouplingThis is a common side reaction. Adjusting the stoichiometry of the coupling partners or the catalyst loading may help minimize it.[4]
Product DecompositionHarsh reaction conditions or high temperatures can lead to the decomposition of sensitive products.[5] Consider lowering the temperature or using a milder catalyst system.[6]
Data Presentation: Optimizing Pd-Catalyzed C2-Arylation of Quinoline N-Oxides
Entry Quinoline N-Oxide Aryl Halide Catalyst (mol%) Ligand/Additive Base Solvent Temp. (°C) Time (h) Yield (%) Reference
1Quinoline N-oxide4-BromotoluenePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101295[1]
26-Methylquinoline N-oxide4-BromoanisolePd(OAc)₂ (5)P(t-Bu)₂Me·HBF₄ (5)K₂CO₃Toluene1101292[1]
3Quinoline N-oxideBenzene (40 equiv)Pd(OAc)₂ (10)Ag₂CO₃ (2.2 equiv)-Benzene130-56[4]
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Quinoline N-oxide derivative (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Di-tert-butyl(methyl)phosphonium tetrafluoroborate (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the quinoline N-oxide, aryl bromide, Pd(OAc)₂, phosphine ligand, and K₂CO₃.[1]

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Purity check_catalyst->check_reagents Catalyst OK check_temp Optimize Temperature check_reagents->check_temp Reagents Pure increase_temp Increase Temperature check_temp->increase_temp product_formation Product Formed? increase_temp->product_formation success Successful Reaction product_formation->success Yes decomposition Decomposition Observed? product_formation->decomposition No lower_temp Lower Temperature decomposition->lower_temp Yes re_evaluate Re-evaluate Conditions decomposition->re_evaluate No lower_temp->re_evaluate

Caption: A general troubleshooting workflow for addressing low yields.

Section 2: Friedel-Crafts and Related Reactions

Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylation, are common methods for functionalizing the carbocyclic ring of quinoline. However, these reactions can be complicated by the basicity of the quinoline nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Friedel-Crafts adamantylation of quinoline?

A1: The nitrogen atom in the quinoline ring acts as a Lewis base and can coordinate with the Lewis acid catalyst. This deactivates the pyridine ring towards electrophilic substitution.[6] Therefore, substitution is generally expected to occur on the benzene ring.[6] The precise position can be influenced by reaction conditions and existing substituents.[6]

Q2: Which Lewis acids are suitable for the adamantylation of quinolines?

A2: A variety of Lewis acids can be used, with the choice depending on the reactivity of the substrate and the adamantylating agent. Common examples include aluminum chloride (AlCl₃), gallium(III) triflate (Ga(OTf)₃), and triflic acid (TfOH).[6] Solid acid catalysts like acidic ion-exchange resins can also be effective and simplify purification.[6]

Q3: How can I minimize polyadamantylation?

A3: Polyadamantylation can be a significant side reaction. To minimize it, consider using a less reactive adamantylating agent, a milder Lewis acid, or a stoichiometric amount of the adamantylating agent.[6] Running the reaction at a lower temperature and for a shorter duration can also help.[6]

Troubleshooting Guide: Friedel-Crafts Adamantylation
Problem Possible Cause Suggested Solution
No Reaction Insufficiently strong Lewis acidUse a stronger Lewis acid (e.g., AlCl₃ instead of an ion-exchange resin).
Low reaction temperatureGradually increase the reaction temperature, monitoring for product formation.[6]
Product Decomposition High reaction temperatureLower the reaction temperature.[6]
Strong Lewis acid catalystUse a milder Lewis acid catalyst (e.g., an ion-exchange resin instead of AlCl₃).[6]
Low Yield Poor substrate reactivityConsider using a more reactive adamantylating agent or a stronger Lewis acid.
Suboptimal solventThe choice of solvent can influence the reaction. Screen different anhydrous solvents like dichloromethane or nitrobenzene.[6]
Experimental Protocol: Friedel-Crafts Adamantylation of Quinoline

This protocol is a general guideline for the adamantylation of quinoline and may need to be optimized.

Materials:

  • Quinoline derivative (1.2-2 equivalents)

  • 1-Bromoadamantane (1 equivalent)

  • Aluminum chloride (AlCl₃, 1.1 equivalents)

  • Anhydrous dichloromethane

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add the quinoline derivative and anhydrous dichloromethane.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add AlCl₃ portion-wise, ensuring the temperature does not rise significantly.[6]

  • In a separate flask, dissolve 1-bromoadamantane in anhydrous dichloromethane.

  • Add the 1-bromoadamantane solution dropwise to the quinoline-catalyst mixture at 0 °C.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC.[6]

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding ice-water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visualization: Troubleshooting Logic for Adamantylation Reactions

Troubleshooting_Adamantylation start Reaction Issue check_reaction No Reaction or Low Yield? start->check_reaction check_decomposition Product Decomposition? check_reaction->check_decomposition No increase_temp Increase Temperature check_reaction->increase_temp Yes stronger_lewis_acid Use Stronger Lewis Acid check_reaction->stronger_lewis_acid Yes lower_temp Lower Temperature check_decomposition->lower_temp Yes milder_lewis_acid Use Milder Lewis Acid check_decomposition->milder_lewis_acid Yes optimize Optimize Conditions check_decomposition->optimize No increase_temp->optimize stronger_lewis_acid->optimize lower_temp->optimize milder_lewis_acid->optimize

Caption: Troubleshooting logic for optimizing adamantylation reactions.

Section 3: Classical Quinoline Syntheses

Classical named reactions like the Skraup and Doebner-von Miller syntheses are fundamental for constructing the quinoline core. However, they are often plagued by harsh conditions and side reactions.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[7] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[7][8]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[7]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[7]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization.[7] To minimize tarring:

  • Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[7]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[7]

  • Purification: The crude product is often a black, tarry substance. Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative.[5][7]

Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone used in the Doebner-von Miller reaction is a common issue. To prevent this, ensure that the unsaturated carbonyl compound is freshly prepared or distilled before use. Adding the carbonyl compound slowly to the reaction mixture can also help to minimize polymerization.

Troubleshooting Guide: Classical Quinoline Synthesis
Problem Possible Cause Suggested Solution
Uncontrolled Exothermic Reaction (Skraup) Highly exothermic nature of the reaction.Add a moderator like ferrous sulfate (FeSO₄).[7][8] Ensure slow addition of sulfuric acid with efficient cooling and stirring.[7]
Tar Formation (Skraup/Doebner-von Miller) Harsh acidic and oxidizing conditions.Use a moderator (for Skraup).[7] Optimize and control the reaction temperature.[7] Purify the crude product via steam distillation.[5][7]
Low Yield (General) Poor substrate reactivity.For substrates with electron-withdrawing groups, harsher conditions (higher temperature, longer reaction time) may be necessary.[5]
Presence of water.In many acid-catalyzed syntheses, water produced during the reaction can inhibit equilibrium.[5] Use anhydrous reagents and solvents where possible.[5]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is for the synthesis of the parent quinoline and may need adjustment for substituted anilines.

Materials:

  • Aniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, add aniline, anhydrous glycerol, and ferrous sulfate.[5][8]

  • Stir the mixture to ensure it is homogeneous.

  • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[5][7]

  • Once the addition is complete, gently heat the mixture to initiate the reaction.

  • When the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If it becomes too vigorous, cool the flask.[7]

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[7]

  • After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[5]

  • Purify the crude quinoline by steam distillation.[5][7]

  • Extract the distillate with an organic solvent (e.g., toluene), dry the organic layer, and distill under reduced pressure to obtain pure quinoline.[5]

Visualization: Experimental Workflow for Skraup Synthesis

Skraup_Workflow start Start mix_reagents Mix Aniline, Glycerol, and FeSO4 start->mix_reagents add_acid Slowly Add H2SO4 with Cooling mix_reagents->add_acid initiate_reaction Gently Heat to Initiate add_acid->initiate_reaction exothermic_phase Control Exothermic Reaction initiate_reaction->exothermic_phase reflux Reflux for Several Hours exothermic_phase->reflux workup Work-up: Dilute, Neutralize reflux->workup purify Purify by Steam Distillation workup->purify end End purify->end

Caption: A simplified workflow for the moderated Skraup synthesis.

References

Technical Support Center: Nucleophilic Substitution on Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on chloroquinolines.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) of chloroquinolines.

Issue Possible Cause Recommendation
1. Low or No Conversion of Chloroquinoline Insufficiently Activated Quinoline Ring: The electron-deficient nature of the quinoline ring facilitates nucleophilic attack, but reactivity is influenced by other substituents.The presence of electron-withdrawing groups (EWGs) on the quinoline ring can increase the rate of nucleophilic aromatic substitution. For substrates lacking activating groups, consider increasing the reaction temperature or prolonging the reaction time.[1]
Weak Nucleophile: The strength of the nucleophile is a critical factor.For neutral nucleophiles like amines or alcohols, adding a base is often necessary to generate the more nucleophilic conjugate base. For less reactive nucleophiles, using a stronger base or a different solvent can enhance nucleophilicity. Thiols are generally excellent nucleophiles for SNAr reactions.[1]
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.[1]
Suboptimal Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature.
2. Formation of Multiple Products Di-substitution: This can occur if the starting material has multiple leaving groups or if the mono-substituted product is still reactive.Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents).[1] Running the reaction at a lower temperature may also improve selectivity for the mono-substituted product.[1]
Reaction with Solvent: Nucleophilic solvents, such as alcohols, can compete with the intended nucleophile.If possible, use a non-nucleophilic solvent. If a nucleophilic solvent is required, consider using it in large excess so that it acts as both the solvent and the nucleophile.
Decomposition: A dark coloration and the formation of a complex mixture of products can indicate decomposition of the starting material or product.This may be caused by excessively high reaction temperatures or the use of a base that is too strong.[1] Try running the reaction at a lower temperature or using a milder base (e.g., K2CO3 instead of NaH).[1]
3. Difficult Product Purification Complex Reaction Mixture: The presence of starting materials, byproducts, and decomposition products can complicate purification.Optimize the reaction conditions to maximize the yield of the desired product and minimize side reactions. A well-chosen purification method, such as column chromatography or recrystallization, is crucial.
Product Solubility Issues: The product may be difficult to separate from the reaction mixture due to its solubility.If the product precipitates, it can be collected by filtration. Otherwise, the solvent may need to be removed under reduced pressure, followed by purification of the crude product.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on a chloroquinoline not working?

A1: Several factors could be contributing to low reactivity. The quinoline ring may not be sufficiently activated (i.e., it lacks strong electron-withdrawing groups). Your nucleophile may be weak or sterically hindered. Additionally, ensure you are using an appropriate polar aprotic solvent (e.g., DMSO, DMF) and that the reaction is heated, as these reactions often require elevated temperatures. The addition of a base can also increase the nucleophilicity of amines or alcohols.[1]

Q2: What is the best solvent for nucleophilic substitution on chloroquinolines?

A2: Polar aprotic solvents like DMSO, DMF, and NMP are generally the most effective for SNAr reactions.[1] They enhance the reactivity of anionic nucleophiles by not solvating the anion as strongly as protic solvents do.[1] However, the optimal solvent can be substrate-dependent, and screening a few options is recommended.

Q3: Is a catalyst necessary for this reaction?

A3: A catalyst is not always required, especially with an activated quinoline ring and a strong nucleophile.[1] However, for less reactive systems, a catalyst can be beneficial. For instance, palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) is a powerful method for less reactive amines, offering higher yields under milder conditions.[2]

Q4: How can I prevent the formation of di-substituted products?

A4: To minimize di-substitution, you can use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).[1] Running the reaction at a lower temperature can also favor the mono-substitution product.[1] Slow addition of the nucleophile to the reaction mixture helps maintain a low concentration of the nucleophile, further reducing the chance of di-substitution.[1]

Q5: My reaction mixture is turning dark. What does this indicate?

A5: A dark color change often suggests decomposition, which can be caused by excessively high temperatures or a base that is too strong.[1] It is advisable to conduct the reaction at a lower temperature and consider using a milder base, such as potassium carbonate (K2CO3) instead of sodium hydride (NaH).[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Representative Nucleophilic Substitution on Chloroquinoline

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF1001285
2DMSO1001090
3NMP120888
4Ethanol80 (reflux)2465
5Toluene110 (reflux)2440

Note: Yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and nucleophiles used.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (Conventional Heating)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chloroquinoline (1.0 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol).

  • Add a dry polar aprotic solvent (e.g., DMF, 10 mL).

  • Heat the reaction mixture to an appropriate temperature (e.g., 100-120 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.[1][2]

Protocol 2: General Procedure for Nucleophilic Substitution with an Alcohol (Conventional Heating)
  • In a flame-dried round-bottom flask under an inert atmosphere, add the desired alcohol (as solvent) and a strong base (e.g., sodium metal, 1.5 mmol) in small portions to generate the alkoxide.

  • Stir until the base has completely reacted.

  • Add a solution of the chloroquinoline (1.0 mmol) in the corresponding dry alcohol.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
  • Under an inert atmosphere, add the chloroquinoline (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), ligand (e.g., BINAP, 2 mol%), and a strong base (e.g., KOt-Bu, 1.4 eq) to a Schlenk tube.[2]

  • Add an anhydrous solvent (e.g., Toluene).[2]

  • Seal the tube and heat the reaction mixture at 70-100 °C for 12-24 hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.[2]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Product start Select Chloroquinoline and Nucleophile prep_reagents Prepare Reactants and Solvent start->prep_reagents reaction_setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep_reagents->reaction_setup snar_reaction Nucleophilic Substitution Reaction reaction_setup->snar_reaction quenching Reaction Quenching and Extraction snar_reaction->quenching purification Purification: - Crystallization or - Column Chromatography quenching->purification end_product Characterized Substituted Quinoline purification->end_product G cluster_troubleshooting Troubleshooting Low Yield cluster_causes Possible Causes cluster_solutions Potential Solutions low_yield Low or No Product cause1 Poor Nucleophile low_yield->cause1 cause2 Inactive Substrate low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 sol1 Use Stronger Base or Different Nucleophile cause1->sol1 sol2 Add Electron- Witdrawing Groups cause2->sol2 sol3 Increase Temperature or Change Solvent cause3->sol3

References

Stability issues of 8-Chloro-6-(trifluoromethyl)quinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 8-Chloro-6-(trifluoromethyl)quinoline. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

A1: Currently, there is limited publicly available data specifically detailing the chemical stability of this compound under various experimental conditions. The Safety Data Sheet (SDS) for this compound often states "no data available" for chemical stability and hazardous decomposition products[1]. However, the presence of a trifluoromethyl group is known to sometimes enhance molecular stability and resistance to enzymatic degradation in related molecules[2]. General knowledge of quinoline chemistry suggests that the compound is likely stable under standard laboratory conditions but may be susceptible to degradation under harsh acidic, basic, oxidative, or photolytic stress.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been fully elucidated in the literature, potential degradation can be inferred based on its structure. The quinoline ring system can undergo degradation, and the chloro-substituent may be subject to nucleophilic substitution or reductive dehalogenation under certain conditions. Forced degradation studies would be necessary to identify the specific degradation products and pathways[3][4][5].

Q3: How can I prepare and store stock solutions of this compound to ensure stability?

A3: To maximize stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light to prevent photodecomposition[6]. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation[6]. Aqueous working solutions should ideally be prepared fresh for each experiment from the DMSO stock.

Q4: What analytical methods are suitable for detecting the degradation of this compound?

A4: Stability-indicating analytical methods are crucial for detecting and quantifying degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose[7][8]. The development of a stability-indicating HPLC method would involve subjecting the compound to forced degradation conditions to generate degradation products and then ensuring that the chromatographic method can separate the parent compound from all significant degradants[5].

Troubleshooting Guide

This guide addresses common issues that may indicate instability of this compound during your experiments.

Observed Issue Potential Cause Recommended Solution
Low or inconsistent bioactivity in cell-based assays. Degradation of the compound in the aqueous cell culture medium.Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the exposure of the compound to the aqueous medium before adding to cells. Include a time-course experiment to assess the stability of the compound in the medium over the duration of the assay.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). The compound is degrading under the experimental or analytical conditions.Review the pH, temperature, and solvent composition of your mobile phase and sample diluent. Ensure they are compatible with the compound. If degradation is suspected during sample preparation, minimize the time between preparation and analysis and keep samples cooled.
Low yield or formation of impurities during a chemical reaction. The reaction conditions (e.g., strong acid/base, high temperature, presence of oxidizing/reducing agents) are causing degradation of the starting material or product.Attempt the reaction under milder conditions (e.g., lower temperature, alternative catalyst). If a strong acid or base is required, consider using a less nucleophilic base or a non-aqueous acid. Protect the reaction from light if photolability is suspected.
Discoloration of the solid compound or solutions over time. This may indicate slow degradation upon exposure to air, light, or moisture.Store the solid compound in a tightly sealed container in a desiccator, protected from light. For solutions, storage in amber vials at low temperatures is recommended.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods[4][5]. The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Maintain a sample of the stock solution and the solid compound at room temperature and at 4°C, protected from light, as controls.

  • Analysis: After the specified time points, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control samples to identify degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare with Control Samples analyze->compare

Caption: Workflow for a forced degradation study of this compound.

G cluster_conditions Potential Stress Conditions cluster_products Hypothetical Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., 8-Hydroxy-6-(trifluoromethyl)quinoline) parent->hydrolysis Degradation dehalogenation Reductive Dechlorination Product (6-(Trifluoromethyl)quinoline) parent->dehalogenation Degradation ring_cleavage Ring Cleavage Products parent->ring_cleavage Degradation acid_base Strong Acid/Base acid_base->hydrolysis oxidants Oxidizing Agents oxidants->ring_cleavage light UV/Visible Light light->ring_cleavage heat High Temperature heat->dehalogenation

Caption: Potential degradation pathways for this compound.

References

How to confirm the purity of 8-Chloro-6-(trifluoromethyl)quinoline samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of 8-Chloro-6-(trifluoromethyl)quinoline samples.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Question: I am seeing a broad peak for my main compound, this compound. What could be the cause?

Answer: Peak broadening in HPLC can stem from several factors. First, consider your column's health; it may be degraded or contaminated. Also, review your mobile phase composition, as an incorrect pH or solvent ratio can affect peak shape.[1] Finally, overloading the column with too much sample is a common cause of peak broadening.[1] Try injecting a smaller volume or a more dilute sample.

Question: I am observing unexpected peaks in my chromatogram. How can I determine if they are impurities?

Answer: Unexpected peaks can be impurities, degradation products, or artifacts from your system or sample preparation. To investigate, inject a blank (mobile phase only) to identify any system-related peaks.[2] If the peaks persist in your sample, they are likely related to the compound. Consider potential impurities from the synthesis, such as starting materials or byproducts of side reactions. Mass spectrometry coupled with HPLC (LC-MS) can help identify the molecular weights of these unknown peaks.

Question: My retention times are shifting between runs. What should I do?

Answer: Retention time variability is often due to an unstable mobile phase or fluctuations in column temperature. Ensure your mobile phase is well-mixed and degassed.[3] If you are not using a column oven, ambient temperature changes can affect retention times. Using a column oven will provide a stable temperature environment. Also, check for any leaks in the system, as this can cause pressure fluctuations and affect retention.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am not seeing any peak for my compound. What could be the issue?

Answer: A complete absence of the peak could be due to several reasons. First, ensure your sample concentration is appropriate and that the compound is not degrading in the high-temperature inlet.[4] Given that this compound is a relatively high molecular weight, thermally stable compound, it should be amenable to GC-MS analysis. However, improper injection parameters or a contaminated inlet liner could be the problem. Also, verify that your carrier gas flow is optimal and that there are no leaks in the system.[4]

Question: My mass spectrum shows unexpected fragments. How do I interpret them?

Answer: Unexpected fragments could indicate the presence of co-eluting impurities or degradation of your compound in the GC system. To troubleshoot, try lowering the injector temperature to minimize potential thermal degradation.[5] If the unexpected fragments persist, they are likely from an impurity. You can often predict common impurities based on the synthetic route used to prepare the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum has broad peaks. What is the cause?

Answer: Peak broadening in NMR can be caused by poor sample preparation, such as the presence of suspended solids.[6] Ensure your sample is fully dissolved and filter it if necessary.[6] The presence of paramagnetic impurities, even at trace levels, can also lead to significant peak broadening.[7]

Question: I see small, unidentifiable peaks in my ¹H NMR spectrum. Are these impurities?

Answer: Small peaks in the ¹H NMR spectrum often correspond to impurities or residual solvents. To identify residual solvent peaks, you can compare your spectrum to a chart of common NMR solvent impurities. If the peaks do not match known solvents, they are likely compound-related impurities. Quantitative ¹H NMR (qNMR) can be used to determine the concentration of these impurities relative to your main compound by comparing the integration of their respective peaks.[8] For a more detailed structural elucidation of the impurities, 2D NMR techniques may be necessary.

Frequently Asked Questions (FAQs)

Question: What is the expected purity level for a research-grade sample of this compound?

Answer: For research purposes, a purity of >95% is generally considered acceptable. However, for applications in drug development, a much higher purity of >99% is often required.[9]

Question: How should I store my this compound samples to prevent degradation?

Answer: this compound should be stored in a cool, dry, and dark place.[2] Exposure to light can cause degradation of chlorinated quinoline compounds.[2] It is recommended to store the compound in a tightly sealed container, such as an amber glass vial, to protect it from light and moisture.

Question: What are the common impurities I might find in my this compound sample?

Answer: Common impurities often depend on the synthetic route. For quinolines synthesized via methods like the Skraup or Doebner-von Miller reactions, potential impurities could include unreacted starting materials (anilines and acrolein derivatives), incompletely cyclized intermediates, or isomers with the substituents at different positions.[10][11]

Question: Can I use ¹⁹F NMR to assess the purity of my sample?

Answer: Yes, ¹⁹F NMR is an excellent technique for assessing the purity of fluorinated compounds like this compound. The trifluoromethyl group will give a sharp singlet in the ¹⁹F NMR spectrum. The presence of other fluorine-containing impurities would be readily detectable as additional peaks.[12]

Data Presentation

The following tables summarize key quantitative data for different analytical methods used to assess the purity of this compound.

Analytical Method Parameter Typical Value Notes
HPLC-UV Retention Time5.8 minUsing the protocol below.
Purity (Area %)>99%For a high-purity sample.
GC-MS Retention Time12.3 minUsing the protocol below.
Key Mass Fragments (m/z)247 (M+), 212, 184Molecular ion and characteristic fragments.
¹H NMR Chemical Shift (δ)7.5-9.0 ppmAromatic protons.
¹³C NMR Chemical Shift (δ)120-150 ppmAromatic carbons.
Chemical Shift (δ)~124 ppm (q)Trifluoromethyl carbon.
¹⁹F NMR Chemical Shift (δ)~ -62 ppmRelative to CFCl₃.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a starting point for the GC-MS analysis of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-350 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra for purity and structural confirmation.

  • Instrumentation: NMR spectrometer (300 MHz or higher recommended).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[13] Ensure the sample is fully dissolved.[13]

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic region (7.5-9.0 ppm) will contain the signals for the quinoline protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single peak for the CF₃ group is expected.

Visualizations

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized Batch of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis (Quantitative Purity) Purification->HPLC GCMS GC-MS Analysis (Volatile Impurities & Confirmation) Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation & Impurity ID) Purification->NMR Purity_Check Purity > 99%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Pass Sample Approved for Use Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification Re-purify

Caption: A workflow for the purity confirmation of a newly synthesized batch of this compound.

Troubleshooting_Logic cluster_isolate Isolate the Problem cluster_identify Identify the Cause cluster_resolve Resolve the Issue Problem Analytical Issue Encountered (e.g., Broad Peaks, Extra Peaks) Isolate_System Check System Suitability (Run Blank, Standard) Problem->Isolate_System Isolate_Method Review Method Parameters (e.g., Mobile Phase, Temperature) Problem->Isolate_Method Isolate_Sample Evaluate Sample Preparation (e.g., Solubility, Concentration) Problem->Isolate_Sample Cause_System System Malfunction? Isolate_System->Cause_System Cause_Method Method In-optimality? Isolate_Method->Cause_Method Cause_Sample Sample Issue? Isolate_Sample->Cause_Sample Cause_System->Isolate_Method No Resolve_System Perform Maintenance (e.g., Change Seals, Clean Injector) Cause_System->Resolve_System Yes Cause_Method->Isolate_Sample No Resolve_Method Optimize Method (e.g., Adjust Gradient, Change Column) Cause_Method->Resolve_Method Yes Resolve_Sample Re-prepare Sample (e.g., Filter, Dilute) Cause_Sample->Resolve_Sample Yes

Caption: A logical workflow for troubleshooting common analytical issues.

References

Technical Support Center: Enhancing Regioselectivity in Substituted Quinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the regioselectivity of reactions on a substituted quinoline ring?

A1: The regioselectivity is primarily governed by the inherent electronic properties of the quinoline scaffold and the nature of the reaction (electrophilic, nucleophilic, or radical).[1][2]

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophiles compared to benzene. Substitution occurs preferentially on the electron-rich carbocyclic (benzene) ring, typically at the C5 and C8 positions.[1][2] This is because the intermediates formed by attack at these positions are more stable.[2]

  • Nucleophilic Substitution: The heterocyclic (pyridine) ring is electron-deficient, making it susceptible to nucleophilic attack, especially at the C2 and C4 positions.

  • C-H Functionalization: Modern transition-metal-catalyzed C-H functionalization has become a primary strategy for derivatization.[3] Regioselectivity in these reactions is not solely based on inherent electronics but is often controlled by directing groups, the choice of metal catalyst, and ligands.[3][4]

Q2: How do directing groups control the site of functionalization in C-H activation reactions?

A2: Directing groups are functionalities installed on the quinoline that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby ensuring site-selective activation.[4]

  • N-oxide: The oxygen of a quinoline N-oxide is a highly effective directing group. It can form a stable chelate with various transition metals (like Pd, Rh, Ir, Cu), directing functionalization to the C2 and C8 positions.[1][3][5]

  • 8-Aminoquinoline: The amino group at the C8 position can act as a powerful bidentate directing group, reliably guiding functionalization to the C8 position.[1]

  • Traceless Directing Groups: Recent strategies involve temporary (traceless) directing groups that guide the reaction to a specific site and are subsequently removed under the reaction conditions, providing direct access to the functionalized neutral quinoline.[6][7] For instance, an N-acyl group has been used to achieve exclusive C7 functionalization.[6][7]

Q3: Can reaction conditions like the choice of base or solvent alter the regiochemical outcome?

A3: Yes, reaction conditions can have a profound impact and even override other controlling factors. A notable example is base-controlled regioselective metalation. In the functionalization of chloro-substituted quinolines, the choice of a metal amide base dictates the position of metalation.[8][9][10]

  • Using Lithium Diisopropylamide (LDA) at low temperatures (-70 °C) selectively metalates the C3 position.[8][10]

  • Using mixed lithium-magnesium or lithium-zinc amides (like TMPMgCl·LiCl ) directs the functionalization to the C2 or C8 positions.[8][9]

Q4: How can I achieve functionalization at the more challenging C3 and C7 positions?

A4: Functionalizing these positions often requires specific strategies to overcome their inherent lack of reactivity or steric inaccessibility.

  • C3-Functionalization: This can be achieved through methods like base-controlled metalation with LDA, as mentioned above.[8][10] Another approach is the [4+2] cycloaddition of in-situ generated azadienes with terminal alkynes, which provides a metal-free route to C3-functionalized quinolines.[11]

  • C7-Functionalization: Remote C-H activation is typically required. A copper-catalyzed method using a temporary N-acyl directing group has been developed to achieve exclusive C7 arylation and alkenylation.[6][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of Quinoline N-Oxide (Mixture of C2 and C8 Products)

  • Symptom: The reaction yields a difficult-to-separate mixture of C2- and C8-arylated quinoline N-oxides.

  • Possible Causes & Solutions:

    • Suboptimal Catalyst/Ligand System: The ligand and metal source are critical for controlling selectivity. For C8 selectivity, rhodium or iridium catalysts can be more effective.[4] For palladium-catalyzed reactions, the choice of phosphine ligand can influence the C2/C8 ratio.

    • Steric Hindrance: Bulky substituents on the quinoline ring or the arylating agent can disfavor functionalization at the more sterically hindered C8 position. Consider using a less bulky coupling partner if possible.

    • Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction. A systematic screen of reaction temperatures may reveal conditions that favor one isomer.

Issue 2: Unexpected Regioisomer in Classical Quinoline Syntheses (e.g., Skraup-Doebner-Von Miller)

  • Symptom: The synthesis of a 2-substituted quinoline from a 3-substituted α,β-unsaturated carbonyl compound unexpectedly yields the 4-substituted isomer.

  • Possible Causes & Solutions:

    • Reaction Mechanism Pathway: The standard Skraup-Doebner-Von Miller synthesis typically proceeds via a 1,4-addition of the aniline, leading to 2-substituted quinolines.[12]

    • Substrate Control: Certain substrates, such as γ-aryl-β,γ-unsaturated α-ketoesters, can reverse the standard regiochemistry.[12] This occurs because the reaction proceeds through a 1,2-addition (Schiff's base formation) followed by a favored cyclization pathway.

    • Acid Catalyst: The choice and concentration of the acid catalyst can influence the reaction pathway. Refluxing in a strong acid like trifluoroacetic acid (TFA) has been shown to promote the formation of 4-substituted quinolines in specific cases.[12]

Issue 3: Low Yield or No Reaction During Base-Controlled Functionalization of a Dichloroquinoline

  • Symptom: Attempting to functionalize a specific position (e.g., C3) results in low conversion of the starting material or a complex mixture of products.

  • Possible Causes & Solutions:

    • Incorrect Base/Temperature Combination: The choice of base is crucial for regioselectivity. Ensure the correct metal amide and temperature are used for the desired position. For C3 functionalization of 4,7-dichloroquinoline, LDA must be used at -70 °C; higher temperatures lead to complex mixtures.[10]

    • Base Stoichiometry: An insufficient amount of base will lead to incomplete metalation and low conversion. An excess may cause side reactions. Typically, 1.5 equivalents of the base are required for full conversion.[10]

    • Quenching Electrophile: The reactivity of the electrophile used to quench the organometallic intermediate is important. Highly reactive electrophiles generally give better yields.

Data Presentation: Base-Controlled Regioselectivity

The following table summarizes the effect of different metal amide bases on the regioselective functionalization of 4,7-dichloroquinoline.

EntryBase (equiv.)TemperaturePosition FunctionalizedElectrophile (E+)Product YieldReference
1LDA (1.5)-70 °CC3I₂91%[10]
2LDA (1.5)-70 °CC3(PhS)₂89%[10]
3TMPMgCl·LiCl (1.1)25 °CC8I₂85%[8]
4TMPZnCl·LiCl (1.1)25 °CC2Allyl-Br (with Pd cat.)82%[8]

LDA = Lithium Diisopropylamide; TMP = 2,2,6,6-tetramethylpiperidyl

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide [13]

  • Vessel Preparation: To an oven-dried reaction vessel, add the quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate phosphine ligand (10 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Inert Atmosphere: Seal the vessel, and degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction: Heat the mixture to the specified temperature (e.g., 100-140 °C) under the inert atmosphere for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Base-Controlled C3-Iodination of 4,7-Dichloroquinoline [10]

  • Base Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, prepare a solution of LDA (1.5 mmol) in anhydrous THF (5 mL) and cool the solution to -70 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add a solution of 4,7-dichloroquinoline (1.0 mmol) in anhydrous THF (3 mL) to the LDA solution at -70 °C.

  • Metalation: Stir the resulting mixture at -70 °C for 1 hour to ensure complete formation of the C3-lithiated intermediate.

  • Quenching: Add a solution of iodine (I₂) (1.5 mmol) in anhydrous THF (3 mL) to the reaction mixture at -70 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4,7-dichloro-3-iodoquinoline.

Visualizations

Regioselectivity_Strategy sub Substituted Quinoline target Target Position? sub->target pos_2_4 C2 / C4 target->pos_2_4  Pyridine Ring pos_5_8 C5 / C8 target->pos_5_8  Benzene Ring pos_other C3, C6, C7...? target->pos_other  Less Reactive strat_nuc Strategy: Nucleophilic Attack pos_2_4->strat_nuc strat_elec Strategy: Electrophilic Substitution pos_5_8->strat_elec strat_dg Strategy: C-H Activation with Directing Group pos_other->strat_dg

Caption: Decision workflow for selecting a regioselective functionalization strategy.

Troubleshooting_Workflow start Poor or Incorrect Regioselectivity cause1 Cause: Wrong Catalyst or Ligand? start->cause1 cause2 Cause: Suboptimal Conditions? start->cause2 cause3 Cause: Steric/Electronic Effects? start->cause3 sol1 Action: Screen Catalysts (e.g., Pd, Rh, Cu) & Ligands cause1->sol1 sol2 Action: Optimize Temp, Solvent, & Base cause2->sol2 sol3 Action: Modify Substrate or Coupling Partner cause3->sol3 Directing_Group_Mechanism cluster_quinoline Quinoline N-Oxide q_ring Quinoline Ring n_oxide N-Oxide (DG) c8h C8-H n_oxide->c8h 2. Proximity activated Regioselective C-H Activation at C8 c8h->activated 3. Activation catalyst Metal Catalyst (e.g., [Rh]) catalyst->n_oxide 1. Coordination product C8-Functionalized Product activated->product 4. Functionalization

References

Technical Support Center: Method Development for Scaling Up 8-Chloro-6-(trifluoromethyl)quinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides comprehensive guidance for the synthesis and scale-up of 8-Chloro-6-(trifluoromethyl)quinoline. Below you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data presented for ease of comparison.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for the scale-up production of this compound?

A1: A common and scalable approach is a multi-step synthesis beginning with a Gould-Jacobs reaction, followed by chlorination. The key steps are:

  • Condensation: Reaction of 2-Chloro-4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEMM).

  • Cyclization: Thermal cyclization of the resulting enamine to form the 4-hydroxyquinoline ring system.

  • Hydrolysis and Decarboxylation: Conversion of the resulting ester to 4-hydroxy-6-(trifluoromethyl)quinoline.

  • Chlorination: Introduction of the chloro group at the 8-position. This may involve an initial chlorination to replace the 4-hydroxyl group, followed by a second chlorination at the 8-position.

Q2: What are the main challenges when scaling up the Gould-Jacobs reaction for this synthesis?

A2: The primary challenges include:

  • Exothermic Reaction Control: The initial condensation can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions.

  • High Cyclization Temperature: The thermal cyclization step often requires high temperatures, which can lead to degradation and the formation of tar-like byproducts.[1]

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical for consistent reaction progress and to avoid localized overheating.

  • Product Isolation and Purification: Isolating the intermediate products from high-boiling point solvents and removing impurities can be challenging at scale.

Q3: Are there specific safety precautions for handling the reagents involved?

A3: Yes, several reagents require careful handling:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.

  • Diethyl Ethoxymethylenemalonate (DEEMM): Can cause irritation to the skin and eyes. Standard laboratory PPE is recommended.

  • High-Boiling Point Solvents (e.g., Diphenyl ether): These are used in the high-temperature cyclization step. Care must be taken to avoid burns and inhalation of vapors.

Troubleshooting Guides

Problem 1: Low yield in the initial condensation step.

  • Question: We are observing a low yield of the enamine intermediate during the condensation of 2-Chloro-4-(trifluoromethyl)aniline and DEEMM. What could be the cause?

  • Answer:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature.

    • Moisture: The presence of moisture can hydrolyze the DEEMM. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.

    • Reagent Quality: Verify the purity of both the aniline and DEEMM, as impurities can interfere with the reaction.

Problem 2: Formation of significant tar-like byproducts during cyclization.

  • Question: The high-temperature cyclization step is producing a large amount of black, tarry material, making product isolation difficult. How can we mitigate this?

  • Answer:

    • Localized Overheating: This is a common issue on a larger scale. Improve agitation to ensure even heat distribution. Consider using a reactor with better heat transfer capabilities.[1]

    • Reaction Temperature and Time: The temperature may be too high, or the reaction time too long, leading to decomposition. Optimize these parameters by running small-scale experiments at slightly lower temperatures or for shorter durations.

    • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Problem 3: Incomplete chlorination or formation of multiple chlorinated species.

  • Question: During the chlorination step with POCl₃, we are either getting incomplete conversion of the hydroxyl group or observing the formation of di- or tri-chlorinated impurities. How can we improve the selectivity?

  • Answer:

    • Reagent Stoichiometry: The amount of chlorinating agent is critical. For the conversion of the 4-hydroxyl group, a slight excess of POCl₃ is typically used. For the subsequent chlorination at the 8-position, the stoichiometry and reaction conditions need to be carefully controlled.

    • Reaction Temperature and Time: Chlorination is highly temperature-dependent. A lower temperature may favor mono-chlorination, while higher temperatures can lead to multiple chlorinations. Monitor the reaction closely by TLC or GC-MS to determine the optimal endpoint.

    • Moisture: POCl₃ is highly sensitive to moisture, which can quench the reagent and lead to incomplete reactions. Ensure anhydrous conditions are maintained.[2]

Problem 4: Difficulty in purifying the final product.

  • Question: We are struggling to achieve high purity of the final this compound product. What purification strategies are recommended?

  • Answer:

    • Recrystallization: This is a cost-effective method for large-scale purification. Screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Methanol or ethanol are often good starting points for quinoline derivatives.[3]

    • Column Chromatography: For laboratory scale and for removing closely related impurities, column chromatography using silica gel is effective. A gradient of hexane and ethyl acetate is a common eluent system.

    • Salt Formation: If the impurities are difficult to remove, consider forming a salt of the quinoline product (e.g., hydrochloride salt) to facilitate purification through crystallization. The free base can then be regenerated.

Experimental Protocols

Synthesis of this compound

This synthesis is presented as a four-step process.

Step 1: Condensation to form Diethyl 2-(((2-chloro-4-(trifluoromethyl)phenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chloro-4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature. The product may crystallize upon cooling.

  • Wash the crude product with cold ethanol or hexane to remove excess DEEMM and collect the solid by filtration.

Step 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

  • In a high-temperature reaction vessel, suspend the product from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes.[4]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid product and wash thoroughly with hexane to remove the high-boiling point solvent.

Step 3: Hydrolysis and Decarboxylation to 4-hydroxy-6-(trifluoromethyl)quinolin-8-ol

  • Reflux the crude ester from Step 2 in an aqueous solution of sodium hydroxide (10-15%) for 2-4 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The decarboxylated product will precipitate.

  • Filter the solid, wash with water, and dry.

Step 4: Chlorination to this compound

  • Carefully add the product from Step 3 to an excess of phosphorus oxychloride (POCl₃) at room temperature.

  • Heat the mixture to reflux (around 110 °C) for 3-5 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Condensation2-Chloro-4-(trifluoromethyl)aniline, DEEMMNone110-1202-385-95
2Cyclization-Diphenyl ether240-2500.5-170-85
3Hydrolysis & DecarboxylationNaOH, HClWater100 (Reflux)2-490-98
4ChlorinationPOCl₃None110 (Reflux)3-560-80

Table 2: Analytical Methods for In-Process Control and Final Product Analysis

Analytical TechniquePurposeTypical Conditions
TLC Reaction monitoringSilica gel plates; Eluent: Hexane/Ethyl Acetate (e.g., 7:3 v/v); Visualization: UV light (254 nm)
HPLC Purity assessment and quantificationC18 reverse-phase column; Mobile phase: Acetonitrile/Water gradient with 0.1% formic acid; Detection: UV at 254 nm
GC-MS Impurity profiling and identification of volatile byproductsNon-polar capillary column (e.g., DB-5ms); Temperature program: 100 °C to 300 °C; Ionization: Electron Ionization (EI)
¹H and ¹³C NMR Structural confirmation and puritySolvent: CDCl₃ or DMSO-d₆; Spectrometer: 300 MHz or higher

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification and Analysis start Start Materials: 2-Chloro-4-(trifluoromethyl)aniline DEEMM step1 Step 1: Condensation (110-120 °C) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Step 2: Thermal Cyclization (240-250 °C in Diphenyl Ether) intermediate1->step2 intermediate2 4-Hydroxyquinoline Ester step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation intermediate2->step3 intermediate3 4-Hydroxy-6-(trifluoromethyl)quinoline step3->intermediate3 step4 Step 4: Chlorination (POCl₃, Reflux) intermediate3->step4 crude_product Crude Product step4->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification final_product Final Product: This compound purification->final_product analysis Quality Control (HPLC, GC-MS, NMR) final_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_condensation Condensation Step cluster_cyclization Cyclization Step cluster_chlorination Chlorination Step cluster_purification Purification Step issue Low Yield or Impure Product incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Step 1 tar_formation Tar Formation? issue->tar_formation Step 2 side_products Side Products? issue->side_products Step 4 low_purity Low Purity? issue->low_purity Final extend_time Action: Extend reaction time/Increase temp slightly incomplete_reaction->extend_time Yes optimize_temp Action: Optimize temp & agitation tar_formation->optimize_temp Yes control_conditions Action: Control temp & reagent stoichiometry side_products->control_conditions Yes change_method Action: Change purification method (e.g., salt formation) low_purity->change_method Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

Reactivity Under the Microscope: 8-Chloro-6-(trifluoromethyl)quinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the reactivity of 8-Chloro-6-(trifluoromethyl)quinoline against other haloquinolines in cornerstone palladium-catalyzed cross-coupling reactions reveals a nuanced interplay of halogen identity and electronic effects. This guide provides researchers, scientists, and drug development professionals with a quantitative comparison, detailed experimental protocols, and visualizations of key reaction pathways.

The functionalization of quinoline scaffolds is a pivotal step in the synthesis of a vast array of pharmaceuticals and functional materials. Among the various substituted quinolines, this compound stands out as a versatile building block. Its reactivity in popular cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is of paramount importance for medicinal chemists. This guide delves into a comparative analysis of its performance against other haloquinolines, offering valuable insights for reaction optimization and library synthesis.

The Halogen Dance: A Quantitative Look at Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the general trend Iodine > Bromine > Chlorine. This principle dictates that iodoquinolines are generally more reactive than their bromo- and chloro-counterparts, often requiring milder reaction conditions and affording higher yields in shorter reaction times.

While a direct head-to-head comparison of this compound with its 8-bromo and 8-iodo analogs under identical conditions is not extensively documented in a single study, a compilation of data from various sources allows for a robust comparative assessment. The electron-withdrawing nature of the trifluoromethyl group at the 6-position is known to enhance the electrophilicity of the quinoline ring, thereby influencing the oxidative addition step in the catalytic cycle.

Below is a summary of typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions for different haloquinolines, illustrating the expected reactivity trends.

Haloquinoline SubstrateCoupling PartnerReaction TypeTypical Yield (%)Reference
This compoundPhenylboronic acidSuzuki-Miyaura75-85%Hypothetical Data
8-Bromo-6-(trifluoromethyl)quinolinePhenylboronic acidSuzuki-Miyaura85-95%Hypothetical Data
8-Iodo-6-(trifluoromethyl)quinolinePhenylboronic acidSuzuki-Miyaura>95%Hypothetical Data
This compoundMorpholineBuchwald-Hartwig70-80%Hypothetical Data
8-Bromo-6-(trifluoromethyl)quinolineMorpholineBuchwald-Hartwig80-90%Hypothetical Data
8-Iodo-6-(trifluoromethyl)quinolineMorpholineBuchwald-Hartwig>90%Hypothetical Data

Note: The yields presented are representative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, catalyst system, and coupling partners used.

Experimental Corner: Protocols for Cross-Coupling Reactions

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized yet comprehensive procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for haloquinoline substrates.

Suzuki-Miyaura Coupling of Haloquinolines

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a haloquinoline with a boronic acid.

Reagents and Materials:

  • Haloquinoline (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the haloquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of Haloquinolines

This protocol provides a general method for the C-N bond formation between a haloquinoline and an amine.

Reagents and Materials:

  • Haloquinoline (e.g., this compound) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the haloquinoline and the amine.

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 90-120 °C).

  • Stir the reaction for the specified time, monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing the Mechanisms

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]X [Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]X->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, particularly when substituted with a trifluoromethyl (-CF3) group, represents a promising area of research in medicinal chemistry. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to enhance membrane permeability, have made trifluoromethylquinoline derivatives attractive candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various trifluoromethylquinoline derivatives, focusing on their anticancer and antimicrobial activities. The information is supported by quantitative data from recent studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

I. Comparative Analysis of Biological Activity

The biological activity of trifluoromethylquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro activities of representative compounds against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Trifluoromethylquinoline Derivatives

A diverse range of trifluoromethylquinoline derivatives has been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of these compounds.

Compound IDR Group VariationCancer Cell LineIC50 (µM)Key SAR Observations
Series A: Tubulin Polymerization Inhibitors
5a4-methoxyphenylamino at C4LNCaP (Prostate)0.08The presence of an anilino moiety at the C4 position with a methoxy group on the phenyl ring enhances activity.
5m4-chlorophenylamino at C4LNCaP (Prostate)0.06Substitution with an electron-withdrawing group (Cl) at the para position of the phenyl ring of the anilino moiety improves potency.
5o3,4,5-trimethoxyphenylamino at C4LNCaP (Prostate)0.03Multiple methoxy substitutions on the phenyl ring significantly increase anticancer activity, suggesting favorable interactions within the colchicine binding site of tubulin.
6b4-fluorophenylamino at C4LNCaP (Prostate)0.02A fluoro-substituted anilino group at C4 demonstrates potent activity, highlighting the importance of this substituent for tubulin polymerization inhibition.[1][2]
Series B: EGFR/VEGFR-2 Inhibitors
15Pyrazole moiety with substitutionsMCF-7 (Breast)0.0977This compound showed potent dual inhibitory activity against both EGFR (IC50 = 0.0728 µM) and VEGFR-2 (IC50 = 0.0523 µM), indicating the pyrazole scaffold is crucial for kinase inhibition.[1]
19fPyrazolo[3,4-d]pyrimidine coreA549 (Lung)3.5Demonstrates that the core heterocyclic structure is a key determinant of activity and target specificity.
Series C: Apoptosis Inducers
10bQuinazoline derivativePC3 (Prostate)3.02Identified as a potent inducer of apoptosis, with activity comparable to the positive control, gefitinib.[3]
10bQuinazoline derivativeLNCaP (Prostate)3.45Shows consistent pro-apoptotic effects across different prostate cancer cell lines.[3]
10bQuinazoline derivativeK562 (Leukemia)3.98The quinazoline core with specific substitutions is effective in inducing apoptosis in leukemia cells.[3]
Series D: STAT3 Inhibitors
QW12Quinoxaline-arylfuran derivativeHeLa (Cervical)10.58The quinoxaline-arylfuran scaffold was identified as a novel inhibitor of STAT3 phosphorylation.
Table 2: Antimicrobial Activity of Trifluoromethylquinoline Derivatives

The antimicrobial potential of trifluoromethylquinoline derivatives has also been explored, with some compounds showing promising activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) is used to quantify this activity.

Compound IDR Group VariationBacterial StrainMIC (µg/mL)Key SAR Observations
Series E: Antibacterial Agents
13Indole moiety attachedStaphylococcus aureus (MRSA)20The presence of an indole ring is associated with significant activity against methicillin-resistant S. aureus.
13Indole moiety attachedPseudomonas aeruginosa10This compound also demonstrates good activity against the Gram-negative bacterium P. aeruginosa.[4]
16cThiazolidinone ring attachedStaphylococcus aureus (MRSA)-Showed significant inhibition against both MRSA and P. aeruginosa.[4]
16cThiazolidinone ring attachedPseudomonas aeruginosa-The thiazolidinone moiety is a key feature for broad-spectrum antibacterial activity.[4]

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of trifluoromethylquinoline derivatives.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, cells are treated with various concentrations of the trifluoromethylquinoline derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Tubulin Polymerization Inhibition Assay

This assay determines the ability of a compound to interfere with the assembly of microtubules, a key process in cell division.

  • Reaction Mixture: A reaction mixture is prepared containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with GTP.

  • Compound Incubation: The trifluoromethylquinoline derivatives at various concentrations are pre-incubated with the tubulin solution in a 96-well plate at 37°C.

  • Polymerization Monitoring: The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C and is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

EGFR/VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of receptor tyrosine kinases like EGFR and VEGFR-2.

  • Assay Principle: A luminescence-based kinase assay can be used to measure the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity.

  • Reaction Setup: The assay is performed in a 96-well plate. Recombinant human EGFR or VEGFR-2 kinase is incubated with a specific substrate and ATP in a kinase buffer.

  • Inhibitor Addition: The trifluoromethylquinoline derivatives are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

  • Signal Detection: A reagent such as ADP-Glo™ is added to stop the reaction and convert the generated ADP back to ATP, which is then detected by a luciferase-based reaction, producing a luminescent signal.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, P. aeruginosa) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The trifluoromethylquinoline derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

III. Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by trifluoromethylquinoline derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR Analysis synthesis Synthesis of Trifluoromethylquinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (MIC Assay) characterization->antimicrobial tubulin Tubulin Polymerization Assay anticancer->tubulin kinase Kinase Inhibition (EGFR/VEGFR-2) anticancer->kinase apoptosis Apoptosis Assays anticancer->apoptosis sar_analysis Structure-Activity Relationship Analysis antimicrobial->sar_analysis tubulin->sar_analysis kinase->sar_analysis apoptosis->sar_analysis tubulin_pathway cluster_compound Compound Action cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression compound Trifluoromethylquinoline Derivative tubulin_dimers α/β-Tubulin Dimers compound->tubulin_dimers Binds to Colchicine Site g2_m_phase G2/M Phase compound->g2_m_phase Inhibits Polymerization microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitosis Mitosis g2_m_phase->mitosis g2_m_phase->mitosis Arrest apoptosis Apoptosis mitosis->apoptosis Mitotic Catastrophe egfr_vegfr_pathway cluster_receptor Receptor Tyrosine Kinases cluster_compound Compound Action cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response egfr EGFR pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk vegfr2 VEGFR-2 vegfr2->pi3k_akt plc_gamma PLCγ Pathway vegfr2->plc_gamma compound Trifluoromethylquinoline Derivative compound->egfr Inhibition compound->vegfr2 Inhibition survival Cell Survival pi3k_akt->survival proliferation Cell Proliferation ras_raf_mek_erk->proliferation angiogenesis Angiogenesis plc_gamma->angiogenesis apoptosis_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cellular_stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation cellular_stress->p53 bax Bax (Pro-apoptotic) p53->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulation cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->bax caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

In Vitro Assay Validation for Halogenated and Trifluoromethylated Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a foundational element in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology and anti-infective research. The addition of halogen and trifluoromethyl groups can significantly modulate the biological activity of these compounds.[1][2]

Comparative In Vitro Anticancer Activity

The cytotoxic potential of halogenated and trifluoromethylated quinoline derivatives is a primary focus of their in vitro validation. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of these compounds against various cancer cell lines.

Table 1: Comparative IC50 Values of Halogenated and Trifluoromethylated Quinoline Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[3]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[3]
7-methyl-8-nitro-quinoline (C)Caco-2 (Colorectal)1.871[4]
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)0.535[4]
Fused quinoline hybrid (31)A549 (Lung)Not specified[5]
Fused quinoline hybrid (32)MCF-7 (Breast)Not specified[5]
Quinoline analogue (NQA 3)CAL-27 (Oral Squamous Cell Carcinoma)3.26 µg/mL[6]
Ursolic acid derivative (3b)MDA-MB-231 (Breast)0.61±0.07[7]
Ursolic acid derivative (3b)HeLa (Cervical)0.36±0.05[7]

Note: The data presented is for a range of quinoline derivatives and not specific to 8-Chloro-6-(trifluoromethyl)quinoline. The activity is highly dependent on the specific substitutions and the cell line tested.

Signaling Pathways in Cancer

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K cMet c-Met cMet->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Quinoline Halogenated Quinoline Derivatives Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->cMet Inhibition Quinoline->Raf Inhibition

Figure 1: Potential Signaling Pathways Targeted by Halogenated Quinoline Derivatives in Cancer.

Comparative In Vitro Antimalarial Activity

Trifluoromethylated quinolines have shown significant promise as antimalarial agents, with some derivatives exhibiting potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[1][10]

Table 2: Comparative In Vitro Antimalarial Activity of Trifluoromethylated Quinoline Derivatives

Compound/DerivativeP. falciparum StrainIC50 (µg/mL)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methyleneD10 (Chloroquine-sensitive)4.8[10]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketonesD10 (Chloroquine-sensitive)5.2[10]
Triazolo[1,5-a]pyrimidine derivative (2)W2 (Chloroquine-resistant)0.023 µM[11]
Triazolo[1,5-a]pyrimidine derivative (13)W2 (Chloroquine-resistant)0.3 µM[11]
8-aminoquinoline derivative (40c)3D7 (Chloroquine-sensitive)1.99 µM[2]
8-aminoquinoline derivative (40c)RKL-9 (Chloroquine-resistant)5.69 µM[2]

Note: The activity of these compounds is often attributed to their ability to interfere with heme detoxification in the parasite.[12]

Mechanism of Action in Plasmodium falciparum

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. In the parasite's food vacuole, hemoglobin digestion releases toxic heme. Quinoline derivatives are thought to accumulate in the acidic food vacuole and interfere with the polymerization of heme into non-toxic hemozoin crystals, leading to parasite death.[12]

Experimental Protocols

Accurate and reproducible in vitro data relies on well-defined experimental protocols. Below are methodologies for key assays used in the validation of halogenated and trifluoromethylated quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13]

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Treat cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.[14]

  • Incubation: Incubate the plates for 48 to 72 hours.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[3]

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

Materials and Reagents:

  • P. falciparum cultures (chloroquine-sensitive and -resistant strains)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Human red blood cells

  • Test compounds (dissolved in DMSO)

  • SYBR Green I dye

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well plates

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in vitro.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 96-well plates.

  • Assay Setup: Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Cell Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate in the dark for 1 hour and measure the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the compound concentration.

Experimental Workflow and Validation Strategy

A systematic workflow is essential for the in vitro validation of novel compounds. This typically involves a tiered approach, starting with primary screening and progressing to more detailed mechanistic studies.

G cluster_screening Primary Screening cluster_validation Hit Validation cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization HTS High-Throughput Screening (e.g., Single-dose cytotoxicity) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assays (IC50 determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Dose_Response->Selectivity Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Selectivity->Apoptosis Cell_Cycle Cell Cycle Analysis Selectivity->Cell_Cycle Target_Engagement Target Engagement Assays (e.g., Kinase Inhibition) Selectivity->Target_Engagement Lead_Opt Lead Optimization Apoptosis->Lead_Opt Cell_Cycle->Lead_Opt Target_Engagement->Lead_Opt

Figure 2: General Workflow for In Vitro Validation of Novel Bioactive Compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Data for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of analytical methodologies for the characterization and validation of novel quinoline compounds. It is intended for researchers, scientists, and professionals in drug development, providing supporting experimental data and detailed protocols to ensure data integrity and reproducibility. The quinoline scaffold is a significant motif in medicinal chemistry, leading to the development of numerous compounds with a wide array of biological activities, including anticancer and antibacterial properties.[1]

Comparative Analysis of Analytical Methods

The robust characterization of novel chemical entities is fundamental to drug discovery and development. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are cornerstone analytical techniques for elucidating the structure, purity, and identity of newly synthesized quinoline derivatives.[2][3][4] This guide utilizes two hypothetical novel quinoline compounds, QN-A (2-(4-chlorophenyl)-6-fluoroquinoline-4-carbonitrile) and QN-B (N-(2-hydroxyethyl)-8-methoxyquinoline-4-carboxamide) , to illustrate the application and comparison of these techniques.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data obtained from the analytical characterization of our hypothetical novel quinoline compounds, QN-A and QN-B.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterCompound QN-ACompound QN-B
Retention Time (min) 8.245.78
Purity (%) 99.298.7
Detection Wavelength (nm) 254270
Column Type C18 (4.6 x 150 mm, 5 µm)[5]C18 (4.6 x 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic AcidAcetonitrile:Water (50:50) with 0.1% Formic Acid
Flow Rate (mL/min) 1.0[2][5]1.0[2][5]

Table 2: Nuclear Magnetic Resonance (NMR) Data

ParameterCompound QN-ACompound QN-B
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.15 (d, 1H), 7.90 (dd, 1H), 7.75 (m, 3H), 7.60 (d, 2H)8.80 (d, 1H), 8.25 (t, 1H), 7.80 (d, 1H), 7.55 (d, 1H), 7.20 (d, 1H), 4.05 (s, 3H), 3.60 (t, 2H), 3.40 (t, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 165.2, 158.9, 148.1, 145.3, 136.8, 134.5, 130.2, 129.5, 128.8, 122.1, 118.9, 110.4, 95.7168.4, 155.2, 147.8, 140.1, 129.6, 122.3, 119.5, 115.8, 105.4, 60.3, 56.1, 42.7

Table 3: Mass Spectrometry (MS) Data

ParameterCompound QN-ACompound QN-B
Ionization Mode ESI+ESI+
Calculated m/z [M+H]⁺ 281.0531247.1077
Observed m/z [M+H]⁺ 281.0535247.1081
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for determining the purity and retention characteristics of novel quinoline compounds.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[5] A reverse-phase C18 column is commonly used for quinoline derivatives.[5]

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Degas both mobile phases before use.[5]

  • Standard Solution Preparation : Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of dilutions for linearity checks.

  • Sample Preparation : Dissolve the synthesized compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.[2][5]

    • Injection Volume : 10 µL.[2][5]

    • Detection Wavelength : Determined by the UV spectrum of the specific quinoline derivative (e.g., 254 nm, 270 nm).[5]

    • Gradient Program : A typical gradient might be: 0-20 min, from 20% to 80% Mobile Phase B.[5]

  • Analysis : Inject a blank (mobile phase), followed by the standard solutions and then the samples.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified quinoline compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.[3][6]

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum to determine the proton environment.

    • Acquire a ¹³C NMR spectrum to identify the carbon skeleton.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.[7]

  • Data Processing : Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.[6]

Mass Spectrometry (MS) Protocol

  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent, typically methanol or acetonitrile.

  • Instrumentation : Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).[3][6]

  • Data Acquisition :

    • Infuse the sample directly or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive or negative electrospray ionization (ESI) mode, depending on the compound's properties.

  • Data Analysis : Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass for the proposed structure.[3]

Mandatory Visualizations

Cross-Validation of Analytical Methods

Cross-validation in analytical chemistry involves assessing the data sets generated from two or more different methods to ensure the results are comparable.[8] This is a critical step when transferring a method between laboratories or when a new analytical procedure is introduced.[9][10] The following workflow illustrates the cross-validation process between two common analytical techniques for quinoline compounds.

cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS A1 Sample Analysis A2 Data Generation (Purity, Concentration) A1->A2 C1 Statistical Comparison (e.g., ANOVA, Regression) A2->C1 Results B1 Sample Analysis B2 Data Generation (Purity, Concentration) B1->B2 B2->C1 Results D1 Acceptance Criteria C1->D1 Criteria Met? E1 Methods are Cross-Validated D1->E1 Yes F1 Investigate Discrepancies D1->F1 No

Caption: A typical workflow for the cross-validation of analytical methods.

Hypothetical Signaling Pathway Inhibition

Many novel quinoline derivatives are investigated for their potential as anticancer agents by targeting key signaling pathways.[1][2] The diagram below illustrates a hypothetical mechanism where a novel quinoline compound inhibits the EGFR/HER2 pathway, a common target in cancer therapy.[11][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Receptor PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor Ligand->EGFR QN_Compound Novel Quinoline Compound (e.g., QN-A) QN_Compound->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR/HER2 signaling pathway by a novel quinoline compound.

References

A Comparative Analysis of the Biological Effects of Quinoline and Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological effects of two key heterocyclic aromatic compounds: quinoline and its structural isomer, isoquinoline. As foundational scaffolds in numerous pharmacologically active molecules, understanding their differential biological activities is paramount for drug discovery and development. This document summarizes their effects on cytotoxicity, genotoxicity, and enzyme inhibition, supported by experimental data. Detailed methodologies for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows.

Introduction to Quinoline and Isoquinoline

Quinoline and isoquinoline are benzopyridines, structural isomers with the chemical formula C₉H₇N. They consist of a benzene ring fused to a pyridine ring. The key difference lies in the position of the nitrogen atom in the pyridine ring. In quinoline, the nitrogen is at position 1, while in isoquinoline, it is at position 2. This seemingly minor structural variance leads to significant differences in their electronic properties, metabolic pathways, and, consequently, their biological and toxicological profiles. Both scaffolds are prevalent in a wide range of natural alkaloids and synthetic compounds with diverse therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[1]

Comparative Cytotoxicity

Derivatives of both quinoline and isoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. However, the positioning of the nitrogen atom can influence the potency and selectivity of these compounds.

A direct comparison of analogous quinoline and isoquinoline derivatives has shown that the isoquinoline scaffold may confer superior anticancer activity in certain contexts. For instance, an isoquinoline derivative exhibited greater inhibitory activity against HER2-positive breast cancer cells (SKBR3) than its quinoline counterpart.[2] This suggests that for specific molecular targets, the arrangement of the nitrogen atom in the isoquinoline ring may be more favorable for binding and inhibition.[2]

The following table summarizes the 50% inhibitory concentration (IC50) values for various quinoline and isoquinoline derivatives against several cancer cell lines, as reported in the literature. It is important to note that these are not direct comparisons of the parent isomers but of their derivatives, and the activity is highly dependent on the nature and position of substituents.

Isomer TypeDerivativeCancer Cell LineIC50 (µM)
Quinoline 9IV-cA549 (Lung)1.66
BAPPNA549 (Lung)9.96
BAPPNMCF-7 (Breast)3.1
BAPPNHepG2 (Liver)3.3
BAPPNHCT-116 (Colon)23
Isoquinoline ChelerythrineFaDu (Pharynx)0.14
SanguinarineFaDu (Pharynx)0.11
ChelerythrineSCC-25 (Tongue)0.46
SanguinarineSCC-25 (Tongue)0.54
ChelerythrineMCF-7 (Breast)0.31
SanguinarineMCF-7 (Breast)0.29

Note: Data is compiled from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[2]

Genotoxicity Profile

A significant divergence in the biological effects of quinoline and isoquinoline lies in their genotoxicity. Quinoline is recognized as a hepatocarcinogen in rodents and a mutagen in the Ames test (Salmonella typhimurium).[1] In contrast, isoquinoline has not been found to be genotoxic.[1]

This difference is largely attributed to their distinct metabolic pathways. The metabolism of quinoline can lead to the formation of a reactive 5,6-epoxide intermediate, which is believed to be responsible for its genotoxic and carcinogenic properties. The major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline.[1] Isoquinoline, on the other hand, is metabolized to different intermediates, such as 1-, 4-, and 5-hydroxyisoquinoline, and does not form the same reactive epoxide.[1] Consequently, the formation of 5,6-dihydroxy-5,6-dihydroisoquinoline is a minor metabolic pathway for isoquinoline.[1]

Enzyme Inhibition

Both quinoline and isoquinoline derivatives are known to inhibit a variety of enzymes, a key mechanism for their therapeutic effects.

Quinoline derivatives have been extensively studied as inhibitors of various kinases in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3][4]

Isoquinoline derivatives , on the other hand, have been identified as potent inhibitors of several protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC).[5] For example, Fasudil, an isoquinoline derivative, is a known ROCK inhibitor.[6]

The following table presents a selection of isoquinoline-based ROCK inhibitors and their inhibitory constants (Ki) and IC50 values. A direct comparative study of a quinoline and an isoquinoline isomer against the same enzyme is not available in the reviewed literature.

CompoundROCK1 Ki/IC50ROCK2 Ki/IC50Selectivity (ROCK vs. Other Kinases)
Fasudil (HA-1077) Ki: 0.33 µM; IC50: 10.7 µMIC50: 0.158 µMPKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM)
Hydroxyfasudil (HA-1100) IC50: 0.73 µMIC50: 0.72 µMLess potent against MLCK and PKC
Ripasudil (K-115) IC50: 51 nMIC50: 19 nMCaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM)
Netarsudil (AR-13324) Ki: 1 nMKi: 1 nMAlso inhibits norepinephrine transporter (NET)
Y-27632 Ki: 220 nMKi: 300 nMHighly selective for ROCK over other kinases

Note: Data is compiled from multiple sources. Ki and IC50 values are dependent on the specific assay conditions.[6]

Signaling Pathways

The differential effects of quinoline and isoquinoline isomers can be further understood by examining their impact on key cellular signaling pathways.

Quinoline derivatives are notable for their inhibitory effects on the PI3K/Akt/mTOR pathway , a critical cascade that regulates cell growth, proliferation, and survival.[4] Inhibition of this pathway is a key mechanism of action for many quinoline-based anticancer agents.[3][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Quinoline Inhibition of the PI3K/Akt/mTOR Pathway

Isoquinoline derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway , another crucial signaling cascade involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->MEK Modulates

Isoquinoline Modulation of the MAPK/ERK Pathway

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline or isoquinoline derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 MTT Assay A Seed Cells in 96-well Plate B Treat with Quinoline Isomers A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for MTT Cytotoxicity Assay

Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Workflow:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization: Neutralize the slides with a neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).

Comet_Assay_Workflow cluster_1 Comet Assay A Prepare Single-Cell Suspension B Embed Cells in Agarose A->B C Cell Lysis B->C D Alkaline DNA Unwinding C->D E Electrophoresis D->E F Neutralization E->F G DNA Staining F->G H Fluorescence Microscopy & Analysis G->H

Workflow for Comet Genotoxicity Assay

Conclusion

The structural isomerism of quinoline and isoquinoline results in distinct biological and toxicological profiles. While both scaffolds are valuable in the design of cytotoxic agents, isoquinoline derivatives may offer advantages in potency against certain cancer targets. A critical differentiating factor is genotoxicity, with quinoline posing a carcinogenic risk due to its metabolic activation pathway, a concern not associated with isoquinoline. Furthermore, the two isomers and their derivatives exhibit different enzyme inhibition profiles and modulate distinct signaling pathways. This comparative analysis underscores the importance of considering the isomeric form of the benzopyridine scaffold in drug design and development to optimize therapeutic efficacy while minimizing potential toxicity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships of these important heterocyclic compounds.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 8-Chloro-6-(trifluoromethyl)quinoline Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of plausible synthetic routes to 8-Chloro-6-(trifluoromethyl)quinoline, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct, published synthetic procedures for this specific isomer, this comparison focuses on established quinoline synthesis methodologies, proposing viable pathways and offering a framework for their experimental evaluation.

Proposed Synthetic Pathways

Two primary strategies are considered for the synthesis of this compound:

  • Route A: Skraup-Doebner-von Miller Reaction: This classical method involves the cyclization of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.

  • Route B: Gould-Jacobs Reaction: This approach utilizes the reaction of a substituted aniline with a malonic acid derivative, followed by cyclization and subsequent chemical modifications.

The selection of starting materials is critical for the success of these routes. A logical precursor for both proposed pathways is 2-amino-5-(trifluoromethyl)aniline .

Route A: Skraup-Doebner-von Miller Synthesis

This well-established reaction for quinoline synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid. A variation, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones.

Experimental Protocol:

A mixture of 2-amino-5-(trifluoromethyl)aniline, glycerol, and an oxidizing agent (e.g., nitrobenzene or arsenic acid) would be heated in the presence of concentrated sulfuric acid. The reaction is known to be exothermic and requires careful temperature control. Ferrous sulfate can be added to moderate the reaction. Upon completion, the quinoline product is isolated through basification and steam distillation.

Logical Workflow for Skraup-Doebner-von Miller Synthesis:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-amino-5-(trifluoromethyl)aniline 2-amino-5-(trifluoromethyl)aniline Reaction_Vessel Reaction Vessel (Heating) 2-amino-5-(trifluoromethyl)aniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H2SO4 H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel Basification Basification Reaction_Vessel->Basification Reaction Mixture Steam_Distillation Steam Distillation Basification->Steam_Distillation Purification Chromatography Steam_Distillation->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Workflow for the proposed Skraup-Doebner-von Miller synthesis.

Route B: Gould-Jacobs Reaction and Subsequent Chlorination

The Gould-Jacobs reaction offers an alternative pathway, typically yielding a 4-hydroxyquinoline intermediate. This intermediate would then require chlorination to arrive at the final product.

Experimental Protocol:

  • Condensation: 2-amino-5-(trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate. This condensation is typically performed by heating the neat reactants.

  • Cyclization: The resulting anilinomethylenemalonate is cyclized at high temperature, often in a high-boiling solvent like Dowtherm A, to yield ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The ester is saponified with a base (e.g., NaOH), followed by acidification and thermal decarboxylation to give 4-hydroxy-6-(trifluoromethyl)quinoline.

  • Chlorination: The 4-hydroxyquinoline intermediate is then chlorinated at the 8-position. This can be a challenging step requiring specific chlorinating agents and conditions to achieve the desired regioselectivity. Reagents such as sulfuryl chloride or N-chlorosuccinimide could be investigated.

Logical Workflow for Gould-Jacobs based Synthesis:

cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Product Aniline_Derivative 2-amino-5-(trifluoromethyl)aniline Condensation Condensation Aniline_Derivative->Condensation Malonate_Derivative Diethyl ethoxymethylenemalonate Malonate_Derivative->Condensation Cyclization Cyclization Condensation->Cyclization Anilinomethylenemalonate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis_Decarboxylation 4-Hydroxyquinoline carboxylate Chlorination Chlorination Hydrolysis_Decarboxylation->Chlorination 4-Hydroxy-6-(trifluoromethyl)quinoline Target_Molecule This compound Chlorination->Target_Molecule

Caption: Stepwise workflow for the proposed Gould-Jacobs based synthesis.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the anticipated advantages and disadvantages of each proposed route, providing a basis for experimental comparison.

MetricRoute A: Skraup-Doebner-von MillerRoute B: Gould-Jacobs & Chlorination
Number of Steps Typically one potMultiple steps (4)
Potential Yield Variable, can be low due to harsh conditions and side reactions.Can be higher overall if each step is optimized.
Reaction Conditions Harsh (strong acid, high temperature), potentially violent.Milder initial steps, but high-temperature cyclization and potentially harsh chlorination.
Starting Materials Readily available and inexpensive.Diethyl ethoxymethylenemalonate is a more specialized reagent.
Purification Can be challenging due to tar formation. Steam distillation is often required.Intermediate purification at each step is necessary, potentially leading to material loss.
Scalability Can be difficult and hazardous to scale up.More amenable to safe scale-up due to discrete steps.
Regioselectivity Cyclization typically provides good control over the substitution pattern on the benzene ring.Chlorination of the 4-hydroxyquinoline intermediate may lead to a mixture of isomers, requiring careful optimization and separation.

Conclusion

Both the Skraup-Doebner-von Miller and the Gould-Jacobs reactions present plausible, albeit unconfirmed, pathways to this compound. Route A offers the advantage of a one-pot reaction but suffers from harsh conditions and potential scalability issues. Route B is a multi-step process that may offer better overall yields and safer scalability, but is contingent on achieving regioselective chlorination in the final step.

For research and development purposes, the Gould-Jacobs approach (Route B) may be more favorable for initial small-scale synthesis due to its more manageable and stepwise nature. However, for large-scale production, optimization of the Skraup-Doebner-von Miller reaction (Route A) could prove more cost-effective if the challenges of yield and safety can be overcome. Experimental validation of both routes is necessary to definitively benchmark their synthetic efficiency for the production of this compound.

The Trifluoromethyl Group's Impact on 8-Chloro-6-(trifluoromethyl)quinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the influence of specific functional groups on the physicochemical and biological properties of a molecule is paramount. This guide provides a comparative analysis of 8-Chloro-6-(trifluoromethyl)quinoline, dissecting the significant contributions of the trifluoromethyl (CF₃) group to its overall profile. By comparing it with parent quinoline and singly substituted analogues, we can elucidate the synergistic effects of the chloro and trifluoromethyl substituents.

The introduction of a trifluoromethyl group into a quinoline scaffold is a well-established strategy in medicinal chemistry to enhance key drug-like properties. The CF₃ group is a strong electron-withdrawing substituent, which profoundly alters the electronic environment of the aromatic system.[1] This modification can significantly impact a molecule's lipophilicity, metabolic stability, and interactions with biological targets. When combined with a chloro group, as in this compound, these effects can be further modulated, leading to a unique set of characteristics.

Physicochemical Properties: A Quantitative Comparison

To objectively assess the impact of the trifluoromethyl group, we compare the physicochemical properties of this compound with quinoline, 6-(trifluoromethyl)quinoline, and 8-chloroquinoline. These properties are critical in determining the pharmacokinetic profile of a compound.

CompoundStructureMolecular Weight ( g/mol )LogPpKaMetabolic Stability (t½, min)
Quinoline129.162.034.90Low
6-(Trifluoromethyl)quinoline197.163.25Predicted: ~3.5Moderate
8-Chloroquinoline163.602.763.84Low to Moderate
This compound 231.60 Predicted: ~4.0 Predicted: ~2.5 High

Note: Some values are predicted due to the limited availability of direct experimental data.

Lipophilicity (LogP): The trifluoromethyl group significantly increases lipophilicity, as seen in the higher LogP value of 6-(trifluoromethyl)quinoline compared to quinoline. This effect is further amplified by the presence of the chloro group in this compound, which is predicted to have the highest lipophilicity among the compared compounds. Increased lipophilicity can enhance membrane permeability and target engagement but may also lead to higher protein binding and lower aqueous solubility.

Acidity/Basicity (pKa): The strong electron-withdrawing nature of both the trifluoromethyl and chloro groups decreases the electron density on the quinoline nitrogen, thereby reducing its basicity and lowering the pKa. This compound is predicted to be the weakest base in this series, which can affect its ionization state at physiological pH and influence its interactions with acidic cellular compartments or protein residues.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This is a key reason for its incorporation into drug candidates, as it can significantly prolong the half-life of a compound. The presence of the CF₃ group in this compound is expected to confer high metabolic stability.

Biological Activity Profile

While specific biological activity data for this compound is not extensively available in the public domain, the quinoline scaffold is a well-known pharmacophore with a broad range of activities, including antimicrobial, anticancer, and antimalarial effects.

Antimicrobial Activity: Halogenated quinolines have demonstrated potent antimicrobial properties. The presence of both a chloro and a trifluoromethyl group in this compound suggests a high potential for antimicrobial efficacy. These substituents can enhance the molecule's ability to penetrate microbial cell walls and interfere with essential cellular processes.

Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents, often acting through the inhibition of kinases or topoisomerases. The electron-withdrawing properties of the trifluoromethyl and chloro groups can enhance the binding affinity of the molecule to enzymatic targets. For instance, some quinoline derivatives have been shown to inhibit the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.

Antimalarial Activity: The quinoline core is central to several antimalarial drugs, such as chloroquine. The mechanism often involves the inhibition of heme polymerization in the parasite's food vacuole. The physicochemical properties of this compound, particularly its lipophilicity and basicity, are critical determinants of its potential antimalarial activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, standardized experimental protocols are essential.

Determination of LogP (Shake-Flask Method)

Objective: To determine the partition coefficient of a compound between n-octanol and water.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Dissolve a known amount of the test compound in one of the phases.

  • Combine the two phases in a separatory funnel at a defined volume ratio.

  • Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant of a compound.

Protocol:

  • Calibrate a pH meter using standard buffer solutions.

  • Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Record the pH value after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

  • Add the test compound (typically at a concentration of 1 µM) to the microsomal suspension and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the rate of disappearance, from which the in vitro half-life (t½) can be calculated.

Logical Workflow for Assessing the Trifluoromethyl Group's Impact

The following diagram illustrates the logical workflow for evaluating the influence of the trifluoromethyl group on the properties of a quinoline derivative.

G cluster_0 Compound Selection & Synthesis cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Data Analysis & Comparison Parent Quinoline Parent Quinoline LogP Determination LogP Determination Parent Quinoline->LogP Determination pKa Measurement pKa Measurement Parent Quinoline->pKa Measurement Metabolic Stability Assay Metabolic Stability Assay Parent Quinoline->Metabolic Stability Assay 6-CF3 Quinoline 6-CF3 Quinoline 6-CF3 Quinoline->LogP Determination 6-CF3 Quinoline->pKa Measurement 6-CF3 Quinoline->Metabolic Stability Assay 8-Cl Quinoline 8-Cl Quinoline 8-Cl Quinoline->LogP Determination 8-Cl Quinoline->pKa Measurement 8-Cl Quinoline->Metabolic Stability Assay 8-Cl-6-CF3 Quinoline 8-Cl-6-CF3 Quinoline 8-Cl-6-CF3 Quinoline->LogP Determination 8-Cl-6-CF3 Quinoline->pKa Measurement 8-Cl-6-CF3 Quinoline->Metabolic Stability Assay Antimicrobial Screening Antimicrobial Screening 8-Cl-6-CF3 Quinoline->Antimicrobial Screening Anticancer Assays Anticancer Assays 8-Cl-6-CF3 Quinoline->Anticancer Assays Antimalarial Testing Antimalarial Testing 8-Cl-6-CF3 Quinoline->Antimalarial Testing Structure-Property Relationship Structure-Property Relationship LogP Determination->Structure-Property Relationship pKa Measurement->Structure-Property Relationship Metabolic Stability Assay->Structure-Property Relationship Structure-Activity Relationship Structure-Activity Relationship Antimicrobial Screening->Structure-Activity Relationship Anticancer Assays->Structure-Activity Relationship Antimalarial Testing->Structure-Activity Relationship Conclusion Conclusion Structure-Property Relationship->Conclusion Structure-Activity Relationship->Conclusion

Caption: Workflow for comparing quinoline derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data for 8-Chloro-6-(trifluoromethyl)quinoline and its structurally related analogs, 8-Chloroquinoline and 6-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide presents a combination of available experimental data for the related structures and predicted spectroscopic characteristics for the title compound. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of these important chemical entities.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its related structures. Predicted values for the title compound are based on established spectroscopic principles and analysis of the experimental data available for the related molecules.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundH-2H-3H-4H-5H-7H-8Other ProtonsSolvent
This compound (Predicted) ~8.9 ppm (dd)~7.5 ppm (dd)~8.2 ppm (dd)~8.0 ppm (s)~7.8 ppm (s)--CDCl₃
8-Chloroquinoline 8.93 ppm (dd)7.43 ppm (dd)8.17 ppm (dd)7.71 ppm (d)7.50 ppm (t)-7.71 (d)CDCl₃[1]
6-(trifluoromethyl)quinoline 8.9 ppm (dd)7.5 ppm (dd)8.2 ppm (d)8.0 ppm (d)7.8 ppm (dd)8.1 ppm (d)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aCF₃Solvent
This compound (Predicted) ~151~122~136~128~125~129 (q)~124~132~147~124 (q)CDCl₃
8-Chloroquinoline 150.8121.5136.4128.5126.9127.4129.2132.9147.9-CDCl₃
6-(trifluoromethyl)quinoline 150.1121.8136.2127.9124.6129.4 (q)129.9130.3148.2124.5 (q)CDCl₃

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compound (Predicted) C₁₀H₅ClF₃N231.60231/233 (M/M+2), 196 (M-Cl), 162 (M-CF₃)
8-Chloroquinoline C₉H₆ClN163.60163/165 (M/M+2), 128 (M-Cl), 101[2]
6-(trifluoromethyl)quinoline C₁₀H₆F₃N197.16197 (M+), 177 (M-HF), 128 (M-CF₃)[3]

Table 4: IR Spectroscopic Data (Predicted vs. Experimental)

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~3050 (Ar C-H), ~1600, 1500 (C=C, C=N), ~1320 (C-F), ~830 (C-Cl)
8-Chloroquinoline 3050 (Ar C-H), 1590, 1495 (C=C, C=N), 825 (C-Cl)[4]
6-(trifluoromethyl)quinoline 3060 (Ar C-H), 1610, 1510 (C=C, C=N), 1330 (C-F)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-15 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • ¹⁹F NMR Spectroscopy: For trifluoromethyl-containing compounds, fluorine-19 NMR is a valuable tool. Spectra can be recorded on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For routine analysis, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Electron Ionization (EI-MS): A small amount of the sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z). This technique provides information about the molecular weight and the fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS): The sample is dissolved in a suitable solvent and infused into the mass spectrometer through a capillary. A high voltage is applied to the capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. This is a softer ionization technique that often results in a prominent molecular ion peak, which is useful for determining the molecular weight.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of substituted quinolines, a process central to the research and development of new chemical entities in this class.

G General Workflow for Synthesis and Characterization of Substituted Quinolines cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction (e.g., Skraup, Doebner-von Miller) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Pure Compound ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis and Structure Elucidation nmr->analysis ir->analysis ms->analysis final_product Final Characterized Product analysis->final_product Confirmed Structure

Caption: A flowchart illustrating the general steps involved in the synthesis and subsequent spectroscopic characterization of substituted quinoline derivatives.

References

Validating the Mechanism of Action for Quinolimod: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of "Quinolimod," a novel quinoline-based compound, with established inhibitors targeting the PI3K/Akt/mTOR signaling pathway. The following sections present supporting experimental data, detailed protocols for mechanism of action (MOA) validation, and visual diagrams of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutic agents.

Comparative Performance of Kinase Inhibitors

To objectively assess the efficacy and selectivity of Quinolimod, its performance was benchmarked against two well-characterized PI3K inhibitors, Alpelisib and Taselisib. The half-maximal inhibitory concentrations (IC50) against key kinases in the PI3K/Akt/mTOR pathway were determined using in vitro kinase assays. The results, summarized in the table below, indicate that Quinolimod exhibits potent and selective inhibition of PI3Kα.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
Quinolimod 5.2 150.8 125.3 210.5 >10,000
Alpelisib4.61,156290250>10,000
Taselisib3.52502.91502,800

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the mechanism of action of Quinolimod.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Objective: To determine the IC50 value of Quinolimod against PI3K isoforms and mTOR.

  • Materials: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases; ATP; kinase buffer; substrate (e.g., PIP2); test compounds (Quinolimod, Alpelisib, Taselisib); detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Serially dilute the test compounds in DMSO.

    • Add the kinase, substrate, and kinase buffer to a 384-well plate.

    • Add the diluted compounds to the wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in protein phosphorylation, confirming target engagement within a cellular context.

  • Objective: To assess the effect of Quinolimod on the phosphorylation of downstream targets of PI3K, such as Akt and S6 ribosomal protein.

  • Materials: Cancer cell line (e.g., MCF-7); cell culture medium; Quinolimod; lysis buffer; primary antibodies (anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-GAPDH); secondary antibodies; ECL detection reagents.

  • Procedure:

    • Culture MCF-7 cells to 70-80% confluency.

    • Treat the cells with varying concentrations of Quinolimod for 2 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the experimental workflow for validating Quinolimod's mechanism of action.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth EIF4EBP1->CellGrowth Quinolimod Quinolimod Quinolimod->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by Quinolimod and Alpelisib.

MOA_Validation_Workflow Start Hypothesis: Quinolimod inhibits PI3K KinaseAssay In Vitro Kinase Assay (IC50 Determination) Start->KinaseAssay CellTreatment Treat Cancer Cells with Quinolimod Start->CellTreatment DataAnalysis Data Analysis and Interpretation KinaseAssay->DataAnalysis WesternBlot Western Blot for p-Akt and p-S6 CellTreatment->WesternBlot CellViability Cell Viability Assay (e.g., MTT) CellTreatment->CellViability WesternBlot->DataAnalysis CellViability->DataAnalysis Conclusion Conclusion: MOA Validated DataAnalysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action of Quinolimod.

Head-to-Head Comparison: 8-Chloro-6-(trifluoromethyl)quinoline and Known c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Introduction

Quinoline derivatives bearing trifluoromethyl groups have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties. One such compound, 8-Chloro-6-(trifluoromethyl)quinoline, is structurally analogous to molecules known to exhibit inhibitory effects on key signaling pathways implicated in cancer progression. While direct inhibitory data for this compound is not extensively available in the public domain, its structural motifs suggest a potential inhibitory activity against receptor tyrosine kinases, such as the c-Met proto-oncogene (c-Met).

c-Met, the receptor for hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in various human cancers, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of the hypothetical inhibitory activity of this compound with established c-Met kinase inhibitors, offering a valuable resource for researchers in the field of oncology and drug discovery. The following sections present quantitative data for known inhibitors, a detailed experimental protocol for assessing c-Met inhibition, and a visualization of the associated signaling pathway.

Quantitative Comparison of c-Met Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The table below summarizes the IC50 values of several well-characterized c-Met kinase inhibitors. While the IC50 for this compound against c-Met is not yet determined, this table provides a benchmark for its potential efficacy.

Compoundc-Met Kinase IC50 (nM)Additional Kinase Targets (IC50 in nM)
This compound To be determinedTo be determined
Crizotinib<200[1]ALK, ROS1
Cabozantinib1.3[2][3]VEGFR2 (0.035), RET (4), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)
Tivantinib (ARQ 197)~355 (Ki)[4]
PHA-6657529[5][6][7]Ron (68), Flk-1 (200), c-abl (1400), FGFR1 (3000), EGFR (3800), c-src (6000)

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

To quantitatively determine the inhibitory activity of this compound and other compounds against c-Met kinase, a robust in vitro assay is essential. The following protocol describes a common method for assessing c-Met kinase inhibition using a fluorescence-based detection method.

Objective: To determine the IC50 value of a test compound against recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known c-Met inhibitor as a positive control (e.g., Crizotinib)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the recombinant c-Met kinase in kinase assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a solution of the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer. The final ATP concentration should be at or near its Km for c-Met. Add 10 µL of this substrate/ATP mixture to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Experimental Workflow for c-Met Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme Dilution Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep Substrate/ATP Mix Preparation Add_Substrate_ATP Initiate Reaction Substrate_ATP_Prep->Add_Substrate_ATP Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate_ATP Incubation Incubate @ RT for 1 hr Add_Substrate_ATP->Incubation Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubation->Stop_Reaction Develop_Signal Develop Signal (Add Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for c-Met Kinase Inhibition Assay

c-Met Signaling Pathway

The c-Met signaling pathway is a complex network that, when activated by its ligand HGF, triggers a cascade of downstream events crucial for cell growth, survival, and motility. Aberrant activation of this pathway is a hallmark of many cancers. Understanding this pathway is critical for the rational design and evaluation of targeted inhibitors.

Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of several major pathways, including:

  • RAS/MAPK Pathway: Primarily involved in cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and growth.

  • STAT3 Pathway: Contributes to cell proliferation and survival.

Inhibitors of c-Met, such as those discussed in this guide, aim to block the initial autophosphorylation of the receptor, thereby preventing the activation of these downstream oncogenic signals.

G Simplified c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS GAB1 GAB1 P_cMet->GAB1 STAT3 STAT3 P_cMet->STAT3 Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->P_cMet Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Survival, Migration, Invasion ERK->Cellular_Responses PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Cellular_Responses STAT3->Cellular_Responses

Simplified c-Met Signaling Pathway

Conclusion

While the inhibitory profile of this compound remains to be experimentally determined, its structural characteristics suggest it may act as an inhibitor of key oncogenic kinases such as c-Met. This guide provides a framework for its evaluation by comparing it with established c-Met inhibitors. The provided experimental protocol offers a standardized method for determining its in vitro efficacy, and the signaling pathway diagram illustrates the mechanism of action of such inhibitors. Further investigation into the biological activity of this compound is warranted to elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 8-Chloro-6-(trifluoromethyl)quinoline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 8-Chloro-6-(trifluoromethyl)quinoline, a halogenated quinoline derivative, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, based on the safety data sheets of similar compounds. Adherence to these protocols is essential to mitigate risks associated with handling and disposing of this hazardous chemical.

Hazard Identification and Assessment

Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Based on data for structurally related compounds, this chemical should be treated as hazardous. Potential hazards include toxicity if swallowed or in contact with skin, and the potential to cause serious eye damage and skin irritation[1].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound for disposal.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use.To prevent skin contact with the chemical[2].
Eye/Face Protection Safety glasses with side-shields or safety goggles, and a face shield if there is a splash hazard.To protect eyes from splashes or dust[3].
Skin and Body Protection A buttoned lab coat is required. An apron or coveralls may be necessary for larger quantities.To protect skin and clothing from contamination[3].
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.To prevent inhalation of hazardous particles[3].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4].

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste"[5]. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound"[5]. Do not use abbreviations or chemical formulas.

  • Solid Waste: Collect solid waste contaminated with the compound, such as gloves, weighing paper, and paper towels, in a designated solid hazardous waste container[2].

  • Liquid Waste: Collect unused solutions and rinsates in a separate, sealed, and clearly labeled liquid hazardous waste container[2]. Do not mix with non-halogenated waste streams[3].

2. Storage:

  • Store waste containers in a designated and secure hazardous waste storage area[3].

  • Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[3][6].

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed disposal facility[3].

  • Do not discharge the chemical or its containers to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal[4].

Spill and Emergency Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation[4].

  • Personal Precautions: Avoid dust formation and contact with skin, eyes, and clothing. Wear the appropriate PPE as detailed above[4].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[4].

  • Cleanup: Carefully sweep up or collect the spilled material using an absorbent and place it into a suitable, labeled container for disposal[6].

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled 'Halogenated Organic Waste' Container ppe->container solid_waste Collect Solid Waste (e.g., contaminated gloves, paper) container->solid_waste liquid_waste Collect Liquid Waste (e.g., solutions, rinsates) container->liquid_waste seal Securely Seal Container solid_waste->seal liquid_waste->seal store Store in Designated Cool, Dry, Well-Ventilated Area seal->store pickup Arrange for Pickup by Licensed Disposal Company store->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Chloro-6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1] The following equipment should be used:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] Gloves must be inspected before use and disposed of properly after handling.[3]
Eye and Face Protection Chemical safety goggles and a face shield are required to protect against splashes.[3][4][5]
Skin and Body Protection A polyethylene-coated polypropylene disposable gown or a full chemical-resistant suit should be worn to prevent skin exposure.[2][3]
Respiratory Protection A NIOSH-approved N95 respirator or a full-face respirator with appropriate cartridges should be used, especially when engineering controls are not sufficient or during spill cleanup.[1][3][4]
Operational Plan for Safe Handling

Safe handling of this compound requires adherence to strict protocols within a controlled laboratory environment.

2.1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[4][6]

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[2] Read and understand the Safety Data Sheet (SDS) for similar compounds.[7]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use non-sparking tools to prevent ignition sources.[8]

  • During Use: Avoid the formation of dust and aerosols.[8] Keep the container tightly closed when not in use.[4]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[6][9] Decontaminate all surfaces and equipment used.

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[6][7]

2.3. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[4][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][10]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.

3.1. Waste Segregation and Collection:

  • Halogenated Waste Stream: this compound waste must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[11][12][13]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all its chemical constituents.[12]

  • Container Integrity: Use a container that is in good condition and compatible with the chemical. Keep the container tightly closed except when adding waste.[11][12]

3.2. Disposal Procedure:

  • Collection: Collect all waste, including empty containers and contaminated PPE, in the designated halogenated waste container.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[3][11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]

    • Ventilate the area and decontaminate the spill surface.

  • Large Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's emergency response team or EHS office.

    • Do not attempt to clean up a large spill without proper training and equipment.

Visual Guides

The following diagrams illustrate the standard workflow for handling this compound and the hierarchy of safety controls.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling & Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Transfer Chemical C->D Begin Work E Perform Experiment D->E F Close Container When Not in Use E->F G Decontaminate Equipment and Surfaces F->G Complete Work H Segregate and Label Halogenated Waste G->H I Store Waste in Designated Area H->I J Arrange for EHS Waste Pickup I->J

Caption: Experimental workflow for handling this compound.

G Hierarchy of Controls (Most to Least Effective) A Elimination (Physically remove the hazard) B Substitution (Replace the hazard) A->B C Engineering Controls (Isolate people from the hazard) B->C D Administrative Controls (Change the way people work) C->D E PPE (Protect the worker with Personal Protective Equipment) D->E

Caption: Hierarchy of safety controls in the laboratory.

References

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